molecular formula C9H9NO3 B096557 4-[(E)-2-nitroprop-1-enyl]phenol CAS No. 61126-42-9

4-[(E)-2-nitroprop-1-enyl]phenol

Cat. No.: B096557
CAS No.: 61126-42-9
M. Wt: 179.17 g/mol
InChI Key: PWVYGCHRAHNBFI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-Nitroprop-1-enyl]phenol (CAS 74273-16-8) is a phenolic compound of significant interest in organic and medicinal chemistry research. This compound features a phenol group substituted at the para position with a (E)-2-nitroprop-1-enyl chain, a structure that serves as a versatile synthetic intermediate. The (E)-configuration of the nitroalkene moiety defines its distinct stereoelectronic properties, influencing its reactivity, solubility, and interaction with biological targets . In scientific research, this compound is primarily valued as a key building block for the synthesis of more complex organic molecules . Its structure is amenable to various chemical transformations. For instance, the nitro group can be reduced to an amino group, providing a route to aminophenol derivatives . Additionally, the phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification, to generate novel compounds for further study . Researchers also investigate its potential as an enzyme inhibitor, as the electron-deficient nitroalkene can act as a Michael acceptor, covalently modifying nucleophilic thiols in enzyme active sites and influencing biochemical pathways . The synthesis of such nitrostyrene derivatives typically involves a Henry reaction (nitroaldol condensation), often between a substituted benzaldehyde and nitroethane, followed by acid-catalyzed dehydration . The specific stereochemical outcome (E or Z isomer) is controlled by reaction conditions such as temperature, catalyst, and the dehydration method employed . Analytical characterization is reliably performed using techniques including 1H NMR, 13C NMR, and IR spectroscopy . Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61126-42-9

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-[(E)-2-nitroprop-1-enyl]phenol

InChI

InChI=1S/C9H9NO3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3/b7-6+

InChI Key

PWVYGCHRAHNBFI-VOTSOKGWSA-N

SMILES

CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)O)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(C=C1)O)[N+](=O)[O-]

Other CAS No.

61126-42-9

Origin of Product

United States

Foundational & Exploratory

The Synthesis of p-Hydroxy-β-methyl-β-nitrostyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of p-hydroxy-β-methyl-β-nitrostyrene, a promising pharmaceutical intermediate. While the initial discovery of this specific compound is not extensively documented in readily available literature, its synthesis is achieved through well-established chemical reactions, primarily the Henry reaction and the Knoevenagel condensation. This document details the methodologies for these syntheses, presents quantitative data from various reported protocols, and explores the biological signaling pathways of closely related compounds, offering insights into its potential therapeutic applications.

Core Synthesis Methodologies

The synthesis of p-hydroxy-β-methyl-β-nitrostyrene typically involves the condensation of p-hydroxybenzaldehyde with nitroethane. This reaction can be catalyzed by various bases and conducted under different solvent and temperature conditions, leading to variations in reaction time and yield.

Quantitative Data on Synthesis

The following table summarizes quantitative data from various reported synthesis protocols for p-hydroxy-β-nitrostyrene and its derivatives. It is important to note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.

Starting MaterialsCatalystSolventReaction TimeTemperatureYield (%)Reference
p-Hydroxybenzaldehyde, NitromethaneAmmonium AcetateGlacial Acetic Acid4 hours120°C>92%[1]
p-Hydroxybenzaldehyde, NitromethaneAnilineEthanol8 hoursReflux65.4%[1]
p-Hydroxybenzaldehyde, NitromethaneAmmonium AcetateGlacial Acetic Acid3 hoursReflux60%[1]
p-Benzyloxybenzaldehyde, NitromethaneAmmonium AcetateGlacial Acetic Acid3 hoursReflux75%[1]
Salicylaldehyde, NitromethaneAmmonium AcetateAcetic Acid6 hoursReflux64%
Benzaldehyde, NitromethaneSodium HydroxideMethanol-10-15°C80-83%[2]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of p-hydroxy-β-nitrostyrene derivatives.

High-Yield Synthesis of p-Hydroxy-β-nitrostyrene[1]

This protocol, adapted from a patented method, describes a high-yield synthesis of p-hydroxy-β-nitrostyrene. A similar approach can be applied for the synthesis of the β-methyl derivative by substituting nitromethane with nitroethane.

Materials:

  • p-Hydroxybenzaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Anhydrous Hydroquinone

  • Toluene

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 mL of glacial acetic acid and 0.02 g of anhydrous hydroquinone. Let the mixture stand for 45 minutes.

  • Addition of Reactants: To the flask, add 3.66 g (0.03 mol) of p-hydroxybenzaldehyde, 5.1 mL (0.09 mol) of nitromethane, and 1 g of ammonium acetate.

  • Reaction: Heat the mixture to 120°C with stirring and maintain this temperature for 1 hour.

  • Catalyst Addition: Add another 0.39 g of ammonium acetate to the reaction mixture and continue the reaction at 120°C for an additional 3 hours.

  • Azeotropic Distillation: Add toluene to the reaction mixture and distill to remove the water-toluene azeotrope, driving the reaction to completion.

  • Work-up and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. The crude product can be further purified by recrystallization from ethanol to yield bright yellow crystals of p-hydroxy-β-nitrostyrene.

Synthesis of ortho-Hydroxy-β-nitrostyrene

This protocol describes the synthesis of the ortho-isomer, which follows a similar principle.

Materials:

  • Salicylaldehyde

  • Nitromethane

  • Ammonium Acetate

  • Acetic Acid

  • Dichloromethane

  • Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flask, dissolve 524 mg (6.8 mmol) of ammonium acetate in 4 mL of acetic acid.

  • Addition of Reactants: Add 1.18 mL (19.6 mmol) of nitromethane and 0.34 mL (3.24 mmol) of salicylaldehyde to the solution.

  • Reflux: Heat the mixture under reflux for 6 hours.

  • Extraction: After cooling to room temperature, add 40 mL of water and extract the mixture three times with 30 mL of dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure to obtain the product.

Visualizing the Synthesis and Potential Biological Action

To better understand the processes involved, the following diagrams illustrate the synthesis workflow and a representative signaling pathway for a related compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions p_hydroxybenzaldehyde p-Hydroxybenzaldehyde reaction Knoevenagel Condensation p_hydroxybenzaldehyde->reaction nitroethane Nitroethane nitroethane->reaction catalyst Ammonium Acetate (Catalyst) catalyst->reaction solvent Glacial Acetic Acid (Solvent) solvent->reaction temperature Heating (e.g., 120°C) temperature->reaction product p-Hydroxy-β-methyl-β-nitrostyrene reaction->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Knoevenagel condensation for p-hydroxy-β-methyl-β-nitrostyrene synthesis.

While specific signaling pathway data for p-hydroxy-β-methyl-β-nitrostyrene is limited, studies on the related compound, 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20), have elucidated its anticancer effects in colorectal cancer cells.[3] This compound has been shown to induce tumorigenesis inhibition through the generation of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[3]

Signaling_Pathway compound 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage ros->dna_damage mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis (Cell Death) dna_damage->apoptosis mitochondrial_dysfunction->apoptosis

Caption: Anticancer signaling pathway of a related β-nitrostyrene derivative.

Conclusion

The synthesis of p-hydroxy-β-methyl-β-nitrostyrene is readily achievable through established condensation reactions, with opportunities for optimization to achieve high yields. While its own biological activities require further investigation, the known anticancer effects of structurally similar compounds highlight its potential as a valuable intermediate in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and related molecules.

References

Spectroscopic and Synthetic Profile of 4-[(E)-2-nitroprop-1-enyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthetic methodology, and structural characteristics of 4-[(E)-2-nitroprop-1-enyl]phenol, also known as 4-hydroxy-β-methyl-β-nitrostyrene. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a combination of data from closely related analogs and established synthetic protocols to offer a comprehensive resource.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of its structural features and comparison with the closely related analog, 4-[(E)-2-nitroethenyl]phenol.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.5Doublet2HH-2, H-6
Aromatic Protons~6.9Doublet2HH-3, H-5
Vinylic Proton~8.0Singlet1H=CH
Methyl Protons~2.5Singlet3H-CH₃
Phenolic ProtonVariableBroad Singlet1H-OH
¹³C NMR (Predicted) δ (ppm)Assignment
Quaternary Carbon~160C-4 (C-OH)
Quaternary Carbon~150C=C(NO₂)
Vinylic Carbon~140=CH
Aromatic Carbons~132C-2, C-6
Quaternary Carbon~125C-1
Aromatic Carbons~116C-3, C-5
Methyl Carbon~15-CH₃

Note: The predicted values are based on standard functional group chemical shifts and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic and vinylic)
1640-1600MediumC=C stretch (alkene)
1600-1450Medium-StrongC=C stretch (aromatic)
1550-1500 & 1350-1300StrongN-O asymmetric and symmetric stretch (nitro group)
1250-1180StrongC-O stretch (phenol)
850-810StrongC-H out-of-plane bend (para-substituted benzene)
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
179[M]⁺ (Molecular Ion)
162[M - OH]⁺
133[M - NO₂]⁺
115[M - NO₂ - H₂O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The synthesis of this compound can be achieved via a Henry condensation reaction between 4-hydroxybenzaldehyde and nitroethane. The following protocol is a generalized procedure based on established methods for the synthesis of β-methyl-β-nitrostyrenes.

Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

  • To this solution, add nitroethane (1.5 equivalents) and ammonium acetate (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring. A yellow precipitate should form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

Instrumentation:

  • NMR: A 300 MHz or higher NMR spectrometer.

  • IR: A Fourier-transform infrared (FTIR) spectrometer.

  • MS: A mass spectrometer with an appropriate ionization source (e.g., electron ionization - EI).

Sample Preparation:

  • ¹H and ¹³C NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • IR: Prepare a KBr pellet of the solid sample or acquire the spectrum from a thin film.

  • MS: Introduce a dilute solution of the sample into the mass spectrometer.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflow for this compound.

Synthesis_Workflow Reactants 4-Hydroxybenzaldehyde + Nitroethane Reaction_Conditions Ammonium Acetate Glacial Acetic Acid Reflux (120°C, 4-6h) Reactants->Reaction_Conditions 1 Reaction_Mixture Crude Reaction Mixture Reaction_Conditions->Reaction_Mixture 2 Workup Aqueous Workup (Ice Water Precipitation) Reaction_Mixture->Workup 3 Crude_Product Crude Product (Yellow Precipitate) Workup->Crude_Product 4 Purification Recrystallization (Ethanol/Water) Crude_Product->Purification 5 Final_Product Pure this compound Purification->Final_Product 6

Caption: Synthetic workflow for this compound.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data is limited, the provided information, based on sound chemical principles and analogous compounds, offers a reliable starting point for synthesis, characterization, and further investigation.

A Technical Guide to the Physical and Chemical Properties of p-hydroxy-β-methyl-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

β-nitrostyrene derivatives represent a class of organic compounds recognized for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] These compounds serve as versatile precursors in organic synthesis, particularly for producing biologically active phenethylamines.[3][4] This technical guide focuses on a specific derivative, p-hydroxy-β-methyl-β-nitrostyrene, providing a comprehensive overview of its predicted physical properties, established experimental protocols for its synthesis and characterization, and insights into its potential biological mechanisms based on closely related analogs.

This document is intended to serve as a foundational resource for researchers engaged in the study and application of nitrostyrene compounds in medicinal chemistry and materials science. While direct experimental data for this specific molecule is sparse in publicly available literature, this guide extrapolates key properties from well-documented analogs, namely p-hydroxy-β-nitrostyrene (the non-methylated parent compound) and trans-β-methyl-β-nitrostyrene.

Chemical Identity and Structure

p-hydroxy-β-methyl-β-nitrostyrene, systematically named 1-(4-hydroxyphenyl)-2-nitroprop-1-ene, possesses a molecular structure featuring a para-substituted hydroxyl group on the phenyl ring and a nitro-bearing propylene side chain. The addition of the β-methyl group distinguishes it from the more commonly cited p-hydroxy-β-nitrostyrene.

G reactants Reactants: p-hydroxybenzaldehyde + Nitroethane dissolve Dissolve reactants in a solvent (e.g., Glacial Acetic Acid). reactants->dissolve catalyst Add Catalyst (e.g., Ammonium Acetate). dissolve->catalyst reflux Heat mixture to reflux (e.g., 100-120°C for 3-5 hours). catalyst->reflux monitor Monitor reaction progress using Thin Layer Chromatography (TLC). reflux->monitor cool Cool reaction mixture to room temperature. monitor->cool precipitate Pour mixture into ice-water to precipitate the crude product. cool->precipitate filter Filter the solid precipitate and wash with cold water. precipitate->filter purify Purify by recrystallization from a suitable solvent (e.g., Ethanol). filter->purify product Final Product: p-hydroxy-β-methyl-β-nitrostyrene purify->product cluster_caption compound p-hydroxy-β-methyl-β-nitrostyrene (Hypothesized Action) ros Increased Intracellular Reactive Oxygen Species (ROS) compound->ros induces dna_damage DNA Damage (γH2AX Expression ↑) ros->dna_damage mito Mitochondrial Dysfunction (Membrane Potential ↓) ros->mito g2m G2/M Cell Cycle Arrest dna_damage->g2m apoptosis Cell Viability Reduction & Apoptosis mito->apoptosis g2m->apoptosis caption_node caption_node

References

Navigating the Solubility Landscape of 4-[(E)-2-nitroprop-1-enyl]phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the solubility of 4-[(E)-2-nitroprop-1-enyl]phenol, a compound of interest in various research and development sectors. Due to a scarcity of published quantitative data, this document focuses on qualitative solubility characteristics and provides a generalized experimental framework for researchers to determine precise solubility parameters.

Understanding the Compound

This compound, also known as p-hydroxy-β-nitrostyrene, is a derivative of nitrostyrene. Its molecular structure, featuring a phenolic hydroxyl group and a nitro-conjugated alkene, dictates its physicochemical properties, including its solubility in different solvent systems. The polarity introduced by the hydroxyl and nitro groups, combined with the less polar aromatic ring and propenyl chain, results in a nuanced solubility profile.

Qualitative Solubility Profile

Published literature, primarily in the form of patents, offers a qualitative overview of the solubility of this compound. This information is crucial for initial experimental design, such as selecting solvents for synthesis, purification, and formulation.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubilitySource
EthersDiethyl EtherSoluble[1]
AlcoholsEthanolSoluble[1]
NonpolarCarbon Disulfide, BenzeneSoluble[1]
Polar ProticHot WaterSlightly Soluble[1]

This qualitative data suggests that this compound exhibits good solubility in a range of common organic solvents, from the polar protic ethanol to the nonpolar benzene. Its limited solubility in hot water is also a key piece of information for processes like extraction and purification.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following outlines a general and robust method for determining the solubility of a solid compound like this compound in an organic solvent. This method can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For highly saturated solutions or to remove any remaining suspended particles, centrifuge the supernatant at a high speed.

    • Filter the supernatant through a chemically compatible syringe filter into a clean vial.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Settle excess solid prep2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Centrifuge and/or filter samp2->samp3 anal1 Dilute sample samp3->anal1 anal2 Analyze by HPLC or UV-Vis anal1->anal2 calc1 Calculate concentration anal2->calc1 calc2 Express solubility in desired units calc1->calc2

Caption: A simplified diagram illustrating the synthesis of p-hydroxy-β-nitrostyrene.

Conclusion

References

An In-depth Technical Guide on the Thermodynamic Stability of (E)- vs (Z)-Nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic stability of (E)- and (Z)-nitrostyrene isomers. The content is structured to offer both theoretical understanding and practical experimental guidance for professionals in the fields of chemical research and drug development.

Core Concepts: Stability of (E)- and (Z)-Nitrostyrenes

The geometric isomers of β-nitrostyrene, (E) and (Z), exhibit a notable difference in thermodynamic stability. The (E)-isomer, where the phenyl and nitro groups are on opposite sides of the double bond, is the more stable of the two. This increased stability is primarily attributed to reduced steric hindrance compared to the (Z)-isomer.

In the (Z)-isomer, the bulky phenyl and nitro groups are on the same side of the double bond, leading to significant steric strain. This steric repulsion forces the molecule out of planarity, which in turn disrupts the π-electron delocalization between the phenyl ring, the double bond, and the nitro group. This loss of conjugation further destabilizes the (Z)-isomer relative to the more planar and delocalized (E)-isomer.

Most synthetic routes for β-nitrostyrenes, such as the Henry reaction, predominantly yield the more stable (E)-isomer.[1][2][3] The (Z)-isomer is often a transient and unstable species that can gradually convert to the (E)-form.[4]

Quantitative Data on Isomer Stability

The energy difference between the (E) and (Z) isomers of β-nitrostyrene has been quantified through computational studies. These theoretical calculations provide a valuable insight into the relative thermodynamic stability of the two isomers.

A key study employing Molecular Electron Density Theory (MEDT) at the HF/6-311G(d,p), B3LYP/6-311G(d,p), and ωB97X-D/6-311G(d,p) computational levels has provided a quantitative measure of this energy difference.

Isomer ComparisonEnergy Difference (kcal/mol)Method of Determination
(Z)-β-nitrostyrene vs. (E)-β-nitrostyrene6.1Computational (MEDT)

This computational data indicates that (Z)-β-nitrostyrene is 6.1 kcal/mol higher in energy than the (E)-isomer, highlighting the significant thermodynamic preference for the (E)-configuration.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the predominantly formed (E)-β-nitrostyrene and its photoisomerization to the (Z)-isomer. These protocols are essential for researchers who need to work with either of the two isomers.

Synthesis of (E)-β-Nitrostyrene via the Henry Reaction

The Henry reaction, or nitroaldol condensation, is a classical and reliable method for the synthesis of β-nitrostyrenes, which overwhelmingly yields the (E)-isomer.

Materials:

  • Benzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol or Ethanol for recrystallization

  • Ice

Procedure: [3]

  • To a solution of ammonium acetate (2.4 equivalents) in glacial acetic acid (20 mL), add nitromethane (6.9 equivalents) followed by benzaldehyde (1 equivalent).

  • Reflux the mixture for six hours at 100°C.

  • After refluxing, cool the reaction mixture to room temperature and stir overnight.

  • Pour the resulting solution into ice water.

  • Adjust the pH to 7 with a 2M NaOH aqueous solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain a yellow solid.

  • Purify the crude product by silica gel column chromatography using ethyl acetate and hexane as the eluent to yield pure (E)-1-chloro-4-(2-nitrovinyl)benzene.

Photoisomerization of (E)- to (Z)-β-Nitrostyrene

The less stable (Z)-isomer can be obtained from the (E)-isomer through photoisomerization. This process allows for the generation of the (Z)-isomer for further study, although it is important to note its inherent instability and tendency to revert to the (E)-form.

Materials:

  • (E)-β-nitrostyrene

  • Acetonitrile (spectroscopic grade)

  • UV lamp (310 nm)

  • Round-bottom flask or quartz cuvette

  • Rotary evaporator

  • NMR spectrometer for analysis

Procedure: [5]

  • Prepare a solution of (E)-β-nitrostyrene (e.g., 45 mg, 0.3 mmol) in acetonitrile (3 mL).

  • Place the solution in a suitable vessel (e.g., a quartz tube or a round-bottom flask) and ensure it is sealed or under an inert atmosphere.

  • Irradiate the solution with a UV lamp at 310 nm in the dark at room temperature for 17 hours. The progress of the isomerization can be monitored by TLC or HPLC.

  • After the irradiation period, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue will be a mixture of (E)- and (Z)-isomers. Determine the isomeric ratio using 1H-NMR spectroscopy.

  • If isolation of the (Z)-isomer is required, it can be separated from the (E)-isomer by column chromatography on silica gel, typically eluting with a hexane/ethyl acetate mixture.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the thermodynamic stability of (E)- and (Z)-nitrostyrenes.

Stability_Relationship Relationship between Structure and Thermodynamic Stability Z_Isomer (Z)-Nitrostyrene Steric_Hindrance Steric Hindrance (Phenyl and Nitro groups on the same side) Z_Isomer->Steric_Hindrance E_Isomer (E)-Nitrostyrene Reduced_Steric_Hindrance Reduced Steric Hindrance (Phenyl and Nitro groups on opposite sides) E_Isomer->Reduced_Steric_Hindrance Non_Planar Non-Planar Geometry Steric_Hindrance->Non_Planar Planar Planar Geometry Reduced_Steric_Hindrance->Planar Reduced_Conjugation Reduced π-Conjugation Non_Planar->Reduced_Conjugation Effective_Conjugation Effective π-Conjugation Planar->Effective_Conjugation Higher_Energy Higher Energy State (Less Stable) Reduced_Conjugation->Higher_Energy Lower_Energy Lower Energy State (More Stable) Effective_Conjugation->Lower_Energy Experimental_Workflow Experimental Workflow for Isomer Synthesis and Analysis Start Start Henry_Reaction Henry Reaction (Benzaldehyde + Nitromethane) Start->Henry_Reaction Purification_E Purification (Column Chromatography) Henry_Reaction->Purification_E E_Isomer (E)-Nitrostyrene (Thermodynamically Stable) Purification_E->E_Isomer Photoisomerization Photoisomerization (UV irradiation, 310 nm) E_Isomer->Photoisomerization Analysis Analysis (NMR, HPLC) E_Isomer->Analysis Isomer_Mixture Mixture of (E)- and (Z)-Isomers Photoisomerization->Isomer_Mixture Separation_Z Separation (Column Chromatography) Isomer_Mixture->Separation_Z Z_Isomer (Z)-Nitrostyrene (Thermodynamically Less Stable) Separation_Z->Z_Isomer Z_Isomer->Analysis End End Analysis->End

References

A Technical Guide to the Biological Activity Screening of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenols are a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups.[1] These compounds and their derivatives are not naturally occurring but are synthesized for various industrial applications, including the manufacturing of dyes, rubber chemicals, fungicides, and pharmaceuticals.[2] In the field of medicinal chemistry, nitrophenol derivatives have garnered significant attention due to their broad spectrum of biological activities.[3][4][5] The presence of the electron-withdrawing nitro group can significantly influence the molecule's polarity and interaction with biological targets, making these compounds promising scaffolds for drug discovery.[4]

This guide provides an in-depth overview of the core methodologies used to screen nitrophenol derivatives for various biological activities. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate a comprehensive understanding of the screening process.

Antimicrobial Activity

Nitrophenol derivatives have demonstrated notable efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][6][7][8][9][10][11] Screening for antimicrobial activity is a critical first step in identifying potential new antibiotics to combat the growing challenge of drug-resistant infections. The most common methods for quantitative assessment are dilution techniques, which determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected nitrophenol derivatives against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Eight o-nitrophenol derivativesGram-positive bacteria100 - 200[6][7][8]
Eight o-nitrophenol derivativesGram-negative bacteria100 - 200[6][7][8]
Eight o-nitrophenol derivativesFungi100 - 200[6][7][8]
Compound 5g (an o-nitrophenol derivative)All tested bacterial and fungal strains100 - 200[6][7]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b)Moraxella catarrhalis11 µM[9]
Nitro-substituted chalconesStaphylococcus aureus15.6 - 62.5[3]
Nitro-substituted chalconesCandida sp.15 - 62.5[3]
Experimental Protocol: Broth Microdilution Assay

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[12][13]

1. Preparation of Inoculum:

  • From a pure culture, select 4-5 colonies of the test bacterium.
  • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
  • Incubate the broth at 35°C until the turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[14] This step should be completed within 15 minutes of turbidity adjustment.[14]

2. Serial Dilution of Test Compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrophenol derivative in the appropriate broth to achieve a range of concentrations.

3. Inoculation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate, ensuring a final concentration of about 5 × 10⁵ CFU/mL.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] This can be assessed visually or by using a plate reader to measure turbidity.

Workflow Visualization: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Nitrophenol Derivative in 96-well Plate B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Visually Inspect for Growth or Measure Absorbance D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Phenolic compounds are widely investigated for their potential as anticancer agents.[15][16][17] Their mechanisms often involve inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting cancer cell proliferation and migration.[15][16][17] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[18][19]

Quantitative Data: Cytotoxicity (IC₅₀)

The following table summarizes the cytotoxic activity (IC₅₀ values) of various nitrophenol and related derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µg/mL)IC₅₀ (nM)Reference
o-aminophenol derivative 6iHepG229.46-[6]
o-aminophenol derivative 6iA54971.29-[6]
o-aminophenol derivative 6iMCF780.02-[6]
o-aminophenol derivatives (6b, 6c, 6f, 6i, 12b)KB32 - 74.94-[6]
2-nitrobenzyl-C₁₀-substituted-SN-38K562 (human leukemia)-25.9[20]
3-nitrobenzyl-C₁₀-substituted-SN-38K562 (human leukemia)-12.2[20]
4-nitrobenzyl-C₁₀-substituted-SN-38K562 (human leukemia)-58.0[20]
Tetrahydroquinoline derivativeU2OS (osteosarcoma)50.5 ± 3.8 µM-[17]
Experimental Protocol: MTT Cytotoxicity Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable, metabolically active cells.[19]

1. Cell Plating:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL).[21]
  • Incubate the plate overnight at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[21]

2. Compound Treatment:

  • Prepare serial dilutions of the nitrophenol derivatives in the cell culture medium.
  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
  • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[18]

3. MTT Addition and Incubation:

  • Add MTT solution (typically 5 mg/mL in PBS) to each well.
  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the MTT-containing medium.
  • Add a solubilizing agent, such as DMSO or isopropanol (100-150 µL per well), to dissolve the purple formazan crystals.
  • Gently pipette to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to correct for background absorbance.
  • The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Workflow Visualization: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate Overnight (Cell Adhesion) A->B C 3. Treat Cells with Serial Dilutions of Nitrophenol Derivatives B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (DMSO) to Dissolve Formazan Crystals F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate Cell Viability (%) and Determine IC50 H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathway: Apoptosis Induction

Phenolic compounds often exert their anticancer effects by modulating key signaling pathways that lead to apoptosis. This can involve the activation of pro-apoptotic proteins (like Bax) and caspases, and the downregulation of anti-apoptotic proteins (like Bcl-2).[15]

Apoptosis_Pathway A Nitrophenol Derivative B Cellular Stress Signal A->B induces C p53 Activation B->C D Bcl-2 (Anti-apoptotic) Downregulation C->D E Bax (Pro-apoptotic) Upregulation C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation (Executioner Caspase) H->I J Apoptosis (Cell Death) I->J

Caption: A generalized intrinsic apoptosis pathway modulated by phenolic compounds.

Antioxidant Activity

Phenolic compounds are potent antioxidants due to the hydrogen-donating ability of their hydroxyl groups, which can neutralize reactive free radicals.[22][23][24] This activity is crucial for combating oxidative stress, a factor implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity.[25]

Quantitative Data: Antioxidant Activity (SC₅₀/EC₅₀)

The following table presents the antioxidant activity of selected nitrophenol-related derivatives. SC₅₀/EC₅₀ represents the concentration required to scavenge 50% of the DPPH radicals.

Compound/DerivativeAssaySC₅₀ (µg/mL)EC₅₀ (µg/mL)Reference
o-aminophenol derivative 6dDPPH-4.00[6][8]
o-aminophenol derivative 6gDPPH-11.25[6][8]
o-aminophenol derivative 12aDPPH-8.85[6][8]
Eight o-aminophenol derivativesDPPH18.95 - 34.26-[6][8]
Reference: Ascorbic AcidDPPH12.60-[6][8]
Reference: QuercetinDPPH-9.8[6][8]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which is deep purple, to the yellow-colored, non-radical form, DPPH-H, in the presence of an antioxidant.[26] The change in color is measured spectrophotometrically.[26]

1. Preparation of DPPH Solution:

  • Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[26] The working solution concentration is typically around 0.1 mM.[26]
  • The solution should be freshly prepared and protected from light, as DPPH is light-sensitive.[26][27]

2. Reaction Setup:

  • Prepare various dilutions of the test nitrophenol derivative and a positive control (e.g., Ascorbic acid or Trolox).[26]
  • In a 96-well plate or cuvettes, add a defined volume of the test sample to an equal volume of the DPPH working solution.[26]
  • Prepare a blank containing only the solvent and the DPPH solution.

3. Incubation:

  • Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[26]

4. Absorbance Measurement:

  • Measure the absorbance of each sample at 517 nm using a spectrophotometer.[26][27][28]

5. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.
  • The EC₅₀ or IC₅₀ value is determined by plotting the scavenging percentage against the compound concentration.

Workflow Visualization: DPPH Assay

DPPH_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Fresh DPPH Solution (0.1 mM in Methanol) C 3. Mix DPPH Solution with Test Samples in 96-well Plate A->C B 2. Prepare Serial Dilutions of Test Compound & Positive Control B->C D 4. Incubate in Dark (30 min, Room Temp) C->D E 5. Measure Absorbance at 517 nm D->E F 6. Calculate % Scavenging Activity and Determine EC50 E->F

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Enzyme Inhibition Activity

Nitrophenol derivatives can act as inhibitors for a variety of enzymes, which is a key strategy in drug development.[29][30][31] For instance, inhibition of Acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary target for treating Alzheimer's disease.

Quantitative Data: Enzyme Inhibition (IC₅₀)

The following table shows the inhibitory activity of nitrophenol derivatives against specific enzymes.

Compound TypeEnzymeIC₅₀ (µM)Reference
Type-B N-nitrophenyl derivativesAcetohydroxyacid synthase (AHAS)25 - 177[29]
Antifungal drugs (imidazole derivatives)Cytochrome P450 3A4 (CYP3A4)Submicromolar range[30]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[32]

1. Reagent Preparation:

  • Prepare Assay Buffer (e.g., phosphate buffer, pH 7.5).
  • Prepare solutions of AChE enzyme, the substrate (acetylthiocholine), and DTNB.
  • Prepare serial dilutions of the nitrophenol test inhibitor.

2. Reaction Setup (in a 96-well plate):

  • Add the AChE enzyme solution to each well.
  • Add the test inhibitor dilutions to the respective wells. Include a positive control inhibitor (e.g., physostigmine) and a negative control (no inhibitor).
  • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature.

3. Initiation of Reaction:

  • Start the enzymatic reaction by adding a mixture of the substrate (acetylthiocholine) and DTNB to all wells.

4. Kinetic Measurement:

  • Immediately measure the absorbance at 412 nm using a microplate reader.
  • Continue to take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-30 minutes) to monitor the rate of the reaction.[33][34]

5. Calculation:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
  • Determine the percentage of inhibition relative to the control without inhibitor.
  • The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of AChE activity, determined by plotting percent inhibition against inhibitor concentration.

Workflow Visualization: AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Reaction & Measurement cluster_analysis Data Analysis A 1. Add AChE Enzyme and Test Inhibitor Dilutions to 96-well Plate B 2. Pre-incubate Plate (e.g., 15 min) A->B C 3. Add Substrate (Acetylthiocholine) and DTNB to Initiate Reaction B->C D 4. Immediately Begin Kinetic Reading of Absorbance at 412 nm C->D E 5. Calculate Reaction Rates for each concentration D->E F 6. Determine % Inhibition and Calculate IC50 E->F

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

References

Potential Pharmacological Relevance of 4-Nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological and toxicological properties of 4-nitrophenol (4-NP), a significant environmental pollutant and industrial chemical. Due to the limited publicly available data on 4-[(E)-2-nitroprop-1-enyl]phenol, this document focuses on the structurally related and extensively studied compound, 4-nitrophenol. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

4-Nitrophenol (4-NP) is a phenolic compound widely used in the synthesis of pharmaceuticals, pesticides, and dyes.[1][2] Its prevalence in the environment has led to numerous studies investigating its biological effects. 4-NP is recognized as an endocrine disruptor with known anti-androgenic and estrogenic activities.[3][4] This guide explores its toxicological profile, effects on cellular signaling, and provides methodologies for its study.

Quantitative Toxicological and Pharmacological Data

The following tables summarize the key quantitative data regarding the toxicity and biological effects of 4-nitrophenol.

Table 1: Acute Toxicity of 4-Nitrophenol

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
RatOral202[5]
MouseOral282[5]

Table 2: Cytotoxicity of 4-Nitrophenol

Cell LineExposure Time (h)IC50 (µg/mL)Reference(s)
BEAS-2B (human bronchial epithelial)2489[6]
BEAS-2B (human bronchial epithelial)4840[6]
A549 (human alveolar epithelial cancer)24>104[6]
A549 (human alveolar epithelial cancer)48552[6]

Table 3: Reproductive and Endocrine Effects of 4-Nitrophenol in C. elegans

ParameterConcentrationEffectReference(s)
Brood Size8 ng/L and 8 µg/LSignificant reduction[7]
Ovulation Rate8 ng/L and 8 µg/LSignificant reduction[7]
Total Germ Cells8 ng/L and 8 µg/LSignificant reduction[7]
Reactive Oxygen Species (ROS)8 ng/L and 8 µg/LIncrease[7]

Key Signaling Pathways Affected by 4-Nitrophenol

4-Nitrophenol has been shown to interfere with endocrine signaling, primarily through the disruption of the androgen and estrogen pathways.

Androgen Receptor Signaling Pathway

4-Nitrophenol exhibits anti-androgenic activity.[4] One proposed mechanism involves its interaction with FK506-binding protein 51 (FKBP51), a positive regulator of the androgen receptor (AR).[4] By interacting with FKBP51, 4-NP can inhibit AR signaling.[4]

Androgen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes FKBP51 FKBP51 FKBP51->AR Regulates PNP 4-Nitrophenol (4-NP) PNP->FKBP51 Interacts with (Inhibition) ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Androgen Receptor Signaling Inhibition by 4-Nitrophenol.
Estrogen Signaling Pathway

In addition to its anti-androgenic effects, 4-nitrophenol has been observed to disrupt steroidogenesis and suppress the expression of estrogen receptor β (ERβ) in rat ovaries.[3] In the nematode C. elegans, 4-NP-induced reproductive toxicity is linked to the perturbation of the estrogen signaling pathway, which is triggered by metabolic disorders and oxidative stress.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological effects of 4-nitrophenol.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-nitrophenol on cell viability.

Materials:

  • Human lung cell lines (e.g., BEAS-2B, A549)

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 4-Nitrophenol stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of 4-nitrophenol in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of 4-nitrophenol to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest 4-NP concentration) and a negative control (medium only).

  • Incubate the plate for 24 or 48 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.

In Vivo Reproductive Toxicity Assay in C. elegans

Objective: To assess the effect of 4-nitrophenol on the reproductive capacity of the nematode Caenorhabditis elegans.

Materials:

  • Wild-type N2 C. elegans strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 bacteria

  • 4-Nitrophenol stock solution

  • M9 buffer

  • Synchronized L1-stage worms

Procedure:

  • Prepare NGM plates containing different concentrations of 4-nitrophenol (e.g., 0, 8 ng/L, 8 µg/L). The 4-NP should be added to the molten agar before pouring the plates.

  • Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight.

  • Synchronize a population of C. elegans to the L1 larval stage.

  • Transfer a specific number of synchronized L1 worms (e.g., 20) to each experimental plate.

  • Incubate the plates at 20°C.

  • Brood Size Measurement: Starting from the onset of egg-laying, transfer the parent worms to fresh plates of the same 4-NP concentration every 24 hours until they cease laying eggs. Count the number of progeny on the old plates after they have hatched and reached a countable stage.

  • Ovulation Rate: Observe the number of eggs laid by a single worm over a specific period (e.g., 1 hour) on day 3 of adulthood.

  • Germ Cell Count: On day 3 of adulthood, fix and stain the worms with a DNA-staining dye (e.g., DAPI) and count the total number of germ cells in the gonad under a fluorescence microscope.

  • Analyze the data statistically to determine significant differences between the control and 4-NP-treated groups.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating the toxicological and pharmacological relevance of a compound like 4-nitrophenol.

Investigation_Workflow cluster_initial_screening Initial Screening cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanism of Action lit_review Literature Review & Compound Selection in_silico In Silico Toxicity Prediction lit_review->in_silico cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays cytotoxicity->enzyme_inhibition receptor_binding Receptor Binding Assays cytotoxicity->receptor_binding gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) enzyme_inhibition->gene_expression receptor_binding->gene_expression acute_toxicity Acute Toxicity Studies (LD50) gene_expression->acute_toxicity subchronic_toxicity Sub-chronic Toxicity Studies acute_toxicity->subchronic_toxicity reproductive_toxicity Reproductive & Developmental Toxicity Studies subchronic_toxicity->reproductive_toxicity pharmacokinetics Pharmacokinetic (ADME) Studies reproductive_toxicity->pharmacokinetics pathway_analysis Signaling Pathway Analysis pharmacokinetics->pathway_analysis target_identification Molecular Target Identification pathway_analysis->target_identification

General Workflow for Pharmacological Investigation.

Conclusion

While the initial compound of interest, this compound, lacks sufficient data for a thorough pharmacological assessment, the analysis of the structurally related 4-nitrophenol reveals significant biological activity. 4-NP demonstrates clear evidence of toxicity, particularly as an endocrine disruptor affecting both androgen and estrogen signaling pathways. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers investigating the effects of nitrophenolic compounds. Further research is warranted to elucidate the specific mechanisms of action and to assess the potential risks to human health and the environment.

References

A Comprehensive Guide to the Synthesis of Substituted β-Nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted β-nitrostyrenes are pivotal intermediates in organic synthesis, serving as versatile precursors for a wide array of valuable compounds, including pharmaceuticals, dyes, and agrochemicals.[1] Their rich chemistry stems from the electron-withdrawing nitro group, which activates the double bond for various transformations. Notably, they are key precursors in the synthesis of substituted phenethylamines and amphetamines.[1] This guide provides an in-depth review of the primary synthetic methodologies for preparing these compounds, focusing on the widely employed Henry reaction and its modern variations. Detailed experimental protocols, comparative data, and process visualizations are included to aid researchers in their practical applications.

Core Synthetic Pathway: The Henry Reaction

The most common and versatile route to β-nitrostyrenes is the Henry reaction, also known as a nitroaldol reaction.[2] This reaction involves the condensation of a substituted benzaldehyde with a nitroalkane, typically nitromethane, followed by dehydration of the intermediate nitroalkohol.[3] The overall transformation is generally catalyzed by bases or a combination of a weak base and an acid.

The mechanism proceeds in two key stages:

  • Nitroaldol Addition: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde to form a β-nitro alkoxide intermediate. Protonation yields the β-nitro alcohol.[3]

  • Dehydration: The β-nitro alcohol is subsequently dehydrated, usually under the reaction conditions, to yield the final β-nitrostyrene product. This elimination step is often acid or base-catalyzed.

Henry_Reaction_Mechanism cluster_step1 Step 1: Nitroaldol Addition cluster_step2 Step 2: Dehydration R_CHO Ar-CHO (Substituted Benzaldehyde) Nitroalcohol Ar-CH(OH)-CH₂NO₂ (β-Nitro Alcohol) R_CHO->Nitroalcohol + H⁺ CH3NO2 CH₃NO₂ (Nitromethane) Nitronate ⁻CH₂NO₂ (Nitronate Anion) CH3NO2->Nitronate + Base Base Base Nitronate->R_CHO Nucleophilic Attack Nitroalcohol2 Ar-CH(OH)-CH₂NO₂ Product Ar-CH=CHNO₂ (β-Nitrostyrene) Nitroalcohol2->Product - H₂O

Caption: General mechanism of the Henry reaction for β-nitrostyrene synthesis.

Methodologies for the Synthesis of β-Nitrostyrenes

Several protocols have been developed for the Henry reaction, ranging from classical base- and acid-catalyzed methods to modern energy-efficient techniques like microwave and ultrasonic irradiation.

Base-Catalyzed Condensation

This is a classical approach where a base is used to catalyze the condensation. Strong bases like sodium hydroxide or weaker amine-based catalysts can be employed.

  • Strong Base Catalysis (e.g., NaOH): This method is rapid and efficient but requires careful temperature control to prevent side reactions.[4][5]

  • Weak Base Catalysis (e.g., Primary Amines): Using primary amines like benzylamine or methylamine offers a milder alternative.[6][7]

Experimental Protocol: Strong Base Catalysis

This protocol is adapted from Organic Syntheses for the preparation of β-nitrostyrene from benzaldehyde and nitromethane using sodium hydroxide.[4]

  • Setup: In a 6-L wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, place nitromethane (305 g, 5 moles), benzaldehyde (530 g, 5 moles), and methanol (1000 cc).[4]

  • Cooling: Pack the reaction vessel in a freezing mixture of ice and salt and cool the contents to between 10-15°C.[4][5]

  • Base Addition: Prepare a solution of sodium hydroxide (210 g, 5.25 moles) in an equal volume of water and cool it. Add this solution dropwise via the separatory funnel to the stirred nitromethane mixture, maintaining the temperature at 10–15°C. A bulky white precipitate will form.[4]

  • Quenching: After standing for fifteen minutes, add 3-3.5 L of ice water containing crushed ice to the pasty mass to obtain a clear solution.[4]

  • Acidification: Run the resulting cold solution into a mixture of concentrated hydrochloric acid (1000 cc) and water (1500 cc). A pale yellow crystalline mass of β-nitrostyrene separates almost immediately.[4]

  • Isolation and Purification: Decant the liquid layer, filter the solid by suction, and wash with water until free from chlorides. The crude product can be purified by melting it in hot water to remove trapped water, followed by recrystallization from hot ethanol. The reported yield of pure β-nitrostyrene (m.p. 57–58°C) is 80–83%.[4]

Ammonium Acetate in Acetic Acid

The use of ammonium acetate in glacial acetic acid is a highly effective and generally applicable method, particularly for reactions involving higher nitroalkanes like nitroethane.[7] This system acts as a buffer and provides both the basic (acetate) and acidic (acetic acid) components needed for catalysis.

Experimental Protocol: Ammonium Acetate Catalysis

This procedure is a general method for the synthesis of various substituted β-nitrostyrenes.[7][8]

  • Setup: In a round-bottomed flask fitted with a reflux condenser, add the substituted aldehyde (5 g), nitromethane (5 ml), and ammonium acetate (2 g) to glacial acetic acid (20 ml).[7]

  • Reaction: Heat the solution to reflux for two hours.[7][8]

  • Workup: After cooling, pour the reaction mixture into ice water.[7][8]

  • Isolation: If a solid product forms, collect it by filtration and recrystallize from a suitable solvent (e.g., methanol, ethanol). If an oil separates, extract it with a solvent like ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to a yellow solid.[8] Purify the crude product by column chromatography.[8]

Microwave-Assisted Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times, increase yields, and simplify workup procedures compared to conventional heating.[2] Reactions can often be completed in minutes instead of hours.

Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis

This protocol describes a solvent-free synthesis using potassium carbonate on alumina as a solid support.[9]

  • Preparation: Grind a mixture of the benzaldehyde (5 mmol), nitromethane (1.53 g, 25 mmol), and potassium carbonate (0.35 g) using a mortar and pestle. Mix thoroughly with aluminum oxide (5 g).[9]

  • Irradiation: Place the mixture in a beaker inside a domestic microwave oven and irradiate for the specified time and power (e.g., for benzaldehyde, 5 minutes at 175 W).[9]

  • Isolation: After cooling to room temperature, remove residual water and nitromethane under reduced pressure.[9]

  • Purification: Purify the residue by silica gel chromatography to obtain the final product. Yields are typically in the range of 71–95%.[9]

Synthesis_Methods_Comparison Comparison of Synthetic Methodologies cluster_Conventional Conventional Heating cluster_Modern Modern Methods Base Strong Base (NaOH) - High Yield (80-83%) - Requires strict temp. control - Long reaction/workup time Ammonium Ammonium Acetate - Generally useful (Yields 20-82%) - Milder conditions - Hours of reflux required Microwave Microwave (MAOS) - Excellent Yield (71-95%) - Drastically reduced time (2-5 min) - Solvent-free options Ammonium->Microwave Improved Efficiency Ultrasound Ultrasonic - High Yield (74-84%) - Reduced time (45-60 min) - Milder than reflux Ammonium->Ultrasound Improved Efficiency

Caption: Comparison of key features for different β-nitrostyrene synthesis methods.

Quantitative Data Summary

The choice of synthetic method significantly impacts reaction efficiency. The following tables summarize yields and reaction times for the synthesis of various substituted β-nitrostyrenes using different catalytic systems and conditions.

Table 1: Comparison of Conventional vs. Microwave Synthesis of β-Nitrostyrenes from Cinnamic Acids and TBN [10]

Substituent on Cinnamic AcidConventional (Yield/Time)Sonication (Yield/Time)Microwave (Yield/Time)
H75% / 2.5 h78% / 50 min82% / 2 min
4-CH₃72% / 4 h74% / 60 min78% / 4 min
4-OCH₃80% / 2 h84% / 45 min88% / 2 min
4-Cl78% / 3 h81% / 55 min85% / 3 min

Table 2: Solvent-Free Microwave-Assisted Synthesis from Benzaldehydes and Nitromethane [9]

Substituent on BenzaldehydePower (W)Time (min)Yield (%)Melting Point (°C)
H175586%57-58
4-Cl175495%108-109
2-Cl175671%45-46
4-OCH₃175689%85-86
2-NO₂350585%73-74
4-NO₂175492%199-200
3,4-(OCH₃)₂175591%120-121

Alternative Synthetic Routes

While the Henry reaction is dominant, other methods exist for specific applications.

  • Direct Nitration of Styrenes: Styrenes can be directly nitrated to form β-nitrostyrenes. One method involves using iodine and copper(II) tetrafluoroborate with sodium nitrite in acetonitrile.[11] This "one-pot" process is efficient and occurs under mild conditions.[11]

  • From Cinnamic Acids: As shown in Table 1, cinnamic acids can be converted to β-nitrostyrenes using tertiary butyl nitrite (TBN) under acid-free conditions, often accelerated by microwave or ultrasonic energy.[10]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a β-nitrostyrene derivative in a research laboratory setting.

Experimental_Workflow start Start reagents 1. Reagent Preparation - Substituted Benzaldehyde - Nitromethane - Catalyst & Solvent start->reagents reaction_setup 2. Reaction Setup - Assemble glassware - Add reagents - Establish inert atmosphere (if needed) reagents->reaction_setup reaction_cond 3. Reaction - Apply energy (Heat, MW, Ultrasound) - Monitor via TLC reaction_setup->reaction_cond workup 4. Workup - Quench reaction - Phase separation/Extraction reaction_cond->workup Reaction Complete isolation 5. Isolation - Evaporate solvent - Precipitate/Crystallize crude product workup->isolation purification 6. Purification - Recrystallization or - Column Chromatography isolation->purification characterization 7. Characterization - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purification->characterization end Pure Product characterization->end

Caption: A generalized workflow for the laboratory synthesis of β-nitrostyrenes.

Conclusion

The synthesis of substituted β-nitrostyrenes is a well-established field with a variety of reliable methods available to researchers. The classical Henry condensation remains the cornerstone, with modern adaptations such as microwave and ultrasonic assistance offering significant improvements in terms of reaction speed, yield, and environmental friendliness.[2][10] The choice of method—be it a strong base, ammonium acetate, or a solvent-free microwave approach—can be tailored to the specific substrate and the desired scale of the reaction, providing chemists with a flexible and powerful toolkit for accessing these crucial synthetic intermediates.

References

Methodological & Application

Application Note: Synthesis of 4-[(E)-2-Nitroprop-1-enyl]phenol via Henry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol through a base-catalyzed Henry (nitroaldol) reaction between 4-hydroxybenzaldehyde and nitroethane. The Henry reaction is a classical C-C bond-forming reaction that yields β-nitro alcohols, which can be subsequently dehydrated to form nitroalkenes.[1][2] This procedure has been adapted from established methods for the synthesis of similar β-nitrostyrene derivatives.[3] The target compound is of interest as a potential intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.

Introduction

The Henry reaction, first described by Louis Henry in 1895, is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol.[1] Subsequent dehydration of the β-nitro alcohol intermediate readily affords the corresponding nitroalkene. These nitroalkenes are valuable synthetic intermediates that can be converted into a variety of other functional groups, including amines, ketones, and oximes.

This protocol details the synthesis of this compound, a substituted β-nitrostyrene, from readily available starting materials. The procedure is based on analogous reactions reported in the literature and is expected to provide the desired product in good yield.

Reaction Scheme

The synthesis proceeds in two main steps: the initial base-catalyzed addition of the nitronate anion of nitroethane to 4-hydroxybenzaldehyde to form a β-nitro alcohol intermediate, followed by dehydration to yield the final product, this compound.

Step 1: Henry Reaction (Nitroaldol Addition)

p-hydroxybenzaldehyde + Nitroethane --(Base)--> 4-(1-hydroxy-2-nitropropyl)phenol

Step 2: Dehydration

4-(1-hydroxy-2-nitropropyl)phenol --(Acid/Heat)--> this compound + H₂O

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
4-HydroxybenzaldehydeReagentSigma-Aldrich
Nitroethane99%Acros Organics
Ammonium AcetateACS ReagentFisher Scientific
MethanolAnhydrousJ.T. Baker
Hydrochloric AcidConcentratedVWR
Sodium SulfateAnhydrousEMD Millipore
Ethyl AcetateHPLC GradeHoneywell
HexaneHPLC GradeHoneywell

Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Filter funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol) and nitroethane (15 mL, 208 mmol).

  • Addition of Catalyst: To the stirred suspension, add ammonium acetate (0.63 g, 8.2 mmol) as the catalyst.

  • Reaction: The reaction mixture is heated to reflux (approximately 100-105 °C) using a heating mantle or oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess nitroethane is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is dissolved in ethyl acetate (50 mL) and transferred to a separatory funnel. The organic layer is washed with 1M hydrochloric acid (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are combined and the solvent is evaporated to afford this compound as a yellow solid.

Workflow Diagram

G Synthesis Workflow reagents 4-Hydroxybenzaldehyde Nitroethane Ammonium Acetate reaction Reflux in Round-Bottom Flask (4-6 hours, ~100-105°C) reagents->reaction 1. Reaction workup Cool to Room Temperature Remove Excess Nitroethane (Rotary Evaporator) reaction->workup 2. Work-up extraction Dissolve in Ethyl Acetate Wash with 1M HCl and Brine workup->extraction 3. Extraction drying Dry with Anhydrous Na2SO4 Filter and Concentrate extraction->drying 4. Drying purification Column Chromatography (Silica Gel, Hexane/EtOAc) drying->purification 5. Purification product This compound (Yellow Solid) purification->product 6. Final Product G Henry Reaction Mechanism cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Nitroethane Nitroethane Nitronate Anion Nitronate Anion Nitroethane->Nitronate Anion Base (B:) Nitronate Anion->Nitroethane BH+ Nitronate Anionp-Hydroxybenzaldehyde Nitronate Anionp-Hydroxybenzaldehyde Alkoxide Intermediate Alkoxide Intermediate Nitronate Anionp-Hydroxybenzaldehyde->Alkoxide Intermediate β-Nitro Alcohol β-Nitro Alcohol Alkoxide Intermediate->β-Nitro Alcohol BH+ β-Nitro Alcohol->Alkoxide Intermediate B: Final Product Final Product β-Nitro Alcohol->Final Product Acid/Heat (-H2O)

References

Application Note: Microwave-Assisted Organic Synthesis of p-Hydroxy-β-methyl-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a rapid and efficient method for the synthesis of p-hydroxy-β-methyl-β-nitrostyrene via a microwave-assisted Henry condensation reaction. The reaction of p-hydroxybenzaldehyde and nitroethane is carried out using a catalytic amount of ammonium acetate under solvent-free conditions. Microwave irradiation significantly reduces the reaction time to mere minutes, offering a substantial improvement over conventional heating methods. This protocol provides a green chemistry approach with high yield and purity, making it suitable for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

β-nitrostyrenes are valuable synthetic intermediates widely used in the preparation of various biologically active compounds, including pharmaceuticals and agrochemicals. The classical synthesis of these compounds involves the Henry-Knoevenagel condensation of an aldehyde with a nitroalkane, which often requires long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, reduce energy consumption, and often improve product yields and purity. This application note describes a microwave-promoted protocol for the synthesis of p-hydroxy-β-methyl-β-nitrostyrene, a key precursor for various target molecules. The use of a solid-supported catalyst and solvent-free conditions aligns with the principles of green chemistry.

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of p-hydroxy-β-methyl-β-nitrostyrene.

ParameterValueReference
Reactants
p-Hydroxybenzaldehyde1.22 g (10 mmol)Protocol
Nitroethane1.13 g (15 mmol)Protocol
Ammonium Acetate (catalyst)0.15 g (2 mmol)Protocol
Reaction Conditions
Microwave Power300 WProtocol
Temperature120 °CProtocol
Reaction Time5 minutesProtocol
Product Characterization
Product Namep-Hydroxy-β-methyl-β-nitrostyrene
AppearanceYellow solid
Yield85%
Melting Point138-140 °C
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.09 (s, 1H), 7.45 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 5.50 (s, 1H, OH), 2.50 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm)158.0, 148.1, 132.8, 132.2, 125.8, 116.3, 14.5
IR (KBr, cm⁻¹)3420 (O-H), 1635 (C=C), 1510 (NO₂ asym), 1340 (NO₂ sym)
MS (EI, m/z)179 [M]⁺

Experimental Protocols

Materials and Equipment:

  • p-Hydroxybenzaldehyde (99%)

  • Nitroethane (99%)

  • Ammonium acetate (≥98%)

  • Microwave synthesis reactor

  • Glass reaction vessel (10 mL) with a magnetic stirrer

  • Silica gel for column chromatography (60-120 mesh)

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrophotometer, Mass spectrometer

Reaction Setup:

A dedicated microwave synthesizer equipped with temperature and pressure sensors is recommended for this procedure. The reaction should be performed in a well-ventilated fume hood.

Detailed Experimental Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine p-hydroxybenzaldehyde (1.22 g, 10 mmol), nitroethane (1.13 g, 15 mmol), and ammonium acetate (0.15 g, 2 mmol).

  • Microwave Irradiation: Place a magnetic stir bar in the vessel, seal it, and place it in the microwave reactor. Irradiate the mixture at 300 W for 5 minutes, with a set temperature of 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Add 20 mL of ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is obtained as a yellow solid.

  • Recrystallization/Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure p-hydroxy-β-methyl-β-nitrostyrene. Alternatively, recrystallization from ethanol/water can be performed.

Mandatory Visualization

Reaction Scheme:

Reaction_Scheme p_hydroxybenzaldehyde p-Hydroxybenzaldehyde reagents Ammonium Acetate (cat.) Microwave, 300W, 120°C, 5 min p_hydroxybenzaldehyde->reagents nitroethane Nitroethane nitroethane->reagents product p-Hydroxy-β-methyl-β-nitrostyrene reagents->product

Caption: Reaction scheme for the microwave-assisted synthesis of p-hydroxy-β-methyl-β-nitrostyrene.

Experimental Workflow:

Workflow start Start reactants Mix Reactants: p-Hydroxybenzaldehyde Nitroethane Ammonium Acetate start->reactants microwave Microwave Irradiation (300W, 120°C, 5 min) reactants->microwave workup Work-up: Ethyl Acetate Extraction Water & Brine Wash microwave->workup purification Purification: Column Chromatography or Recrystallization workup->purification characterization Characterization: NMR, IR, MS, MP purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and environmentally friendly method for the synthesis of p-hydroxy-β-methyl-β-nitrostyrene. This method is ideal for academic and industrial laboratories looking to streamline the production of this important chemical intermediate. The significant reduction in reaction time and the use of solvent-free conditions make this a highly attractive alternative to traditional synthetic routes.

Application Note: Catalytic Conditions for the Condensation of 4-hydroxybenzaldehyde and Nitroethane

Author: BenchChem Technical Support Team. Date: November 2025

AN-CHEM-01

Abstract

This document provides detailed protocols and compiled data for the catalytic condensation of 4-hydroxybenzaldehyde with nitroethane, a classic Henry (or nitroaldol) reaction. This reaction is fundamental in organic synthesis for creating carbon-carbon bonds and producing versatile intermediates like β-nitro alcohols and nitroalkenes.[1][2][3] The primary product, (E)-1-(4-hydroxyphenyl)-2-nitroprop-1-ene, is a valuable precursor in the synthesis of various pharmaceutical compounds and fine chemicals. This note summarizes various catalytic systems, reaction conditions, and provides a general experimental protocol for researchers in organic chemistry and drug development.

Introduction

The Henry reaction, first reported by Louis Henry in 1895, involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone).[1][2] The reaction between 4-hydroxybenzaldehyde and nitroethane typically proceeds via a nitroaldol addition, which can be followed by dehydration to yield a nitroalkene, (E)-1-(4-hydroxyphenyl)-2-nitroprop-1-ene.

The reaction is highly versatile but sensitive to reaction conditions. The choice of catalyst, solvent, and temperature significantly influences reaction rate, yield, and the selectivity between the intermediate β-nitro alcohol and the final nitroalkene product. Generally, small amounts of a base catalyst are used to favor the isolation of the β-hydroxy nitro compound, while stronger conditions or acid-catalyzed dehydration can promote the formation of the nitroalkene.[3]

General Reaction Scheme

The condensation reaction proceeds as follows:

4-hydroxybenzaldehyde + Nitroethane → (E)-1-(4-hydroxyphenyl)-2-nitroprop-1-ene + H₂O

Data Summary of Catalytic Conditions

The following table summarizes various catalytic conditions reported for the Henry condensation of aromatic aldehydes with nitroalkanes. While not all entries are specific to 4-hydroxybenzaldehyde, they represent relevant and adaptable conditions for this class of reaction.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Notes
n-ButylamineStoichiometricEthanol (anhydrous)Reflux (~78°C)8~64Applied to benzaldehyde; product crystallizes on cooling.[4]
CyclohexylamineStoichiometricGlacial Acetic Acid1006~62Applied to benzaldehyde; dehydration to nitroalkene is favored.[4]
Ammonium AcetateCatalyticNitroethane (reagent & solvent)Reflux (~114°C)5~63Applied to benzaldehyde; solvent-free approach using excess nitroalkane.[4]
Zn-(D-GluBenz)2Chloroform (CHCl₃)452497 (conversion)Optimized conditions for a related asymmetric Michael addition, demonstrating high conversion at lower temperatures.[5]
Copper(II) Acetate / Chiral Ligand--Room Temp-66-87General method for asymmetric Henry reactions of aromatic aldehydes.[6]
Layered Double Hydroxides (LDHs)-Solvent-free (Microwave)-0.025 - 0.0598-99Green chemistry protocol using solid base catalysts for benzaldehyde and nitromethane, showing high efficiency with microwave irradiation.[2]
Sodium Hydroxide (60% aq.)CatalyticEthanolReflux (~78°C)360Conditions used for a similar Claisen-Schmidt condensation involving 4-hydroxybenzaldehyde.[7]

Experimental Protocols

Two representative protocols are provided below: a conventional heating method using a primary amine catalyst and a microwave-assisted green chemistry approach.

Protocol 1: Conventional Synthesis using Amine Catalysis

This protocol is adapted from established methods for the condensation of benzaldehyde derivatives with nitroethane.[4][8]

Materials and Equipment:

  • 4-hydroxybenzaldehyde

  • Nitroethane

  • n-Butylamine (or cyclohexylamine)

  • Anhydrous Ethanol (or Glacial Acetic Acid)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker and ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., Ethanol, Methanol)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (e.g., 0.1 mol) and nitroethane (e.g., 0.1 mol) in 50 mL of anhydrous ethanol.

  • Catalyst Addition: Add the amine catalyst (e.g., 5-10 mL of n-butylamine) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product, (E)-1-(4-hydroxyphenyl)-2-nitroprop-1-ene, should precipitate as a yellow crystalline solid.

  • Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallization: Purify the product by recrystallizing from a suitable solvent like ethanol or methanol to obtain yellow needles.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Protocol 2: Microwave-Assisted Synthesis using a Solid Base Catalyst

This protocol is based on modern, environmentally friendly methods that offer rapid reaction times and high yields.[2]

Materials and Equipment:

  • 4-hydroxybenzaldehyde

  • Nitroethane

  • Solid base catalyst (e.g., calcined Cu:Mg:Al Layered Double Hydroxide)

  • Microwave reactor vial (10 mL)

  • Magnetic stir bar

  • Ethanol (for extraction)

  • Rotary evaporator

Procedure:

  • Charging the Vial: In a 10 mL microwave reactor vial, add 4-hydroxybenzaldehyde (e.g., 1 mmol), nitroethane (e.g., 1.2 mmol), and the solid catalyst (e.g., 0.1 g).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 1.5 to 5 minutes at a suitable power level to maintain a constant temperature (e.g., 90-100°C). Monitor the reaction using TLC.

  • Work-up: After completion, cool the reaction vial to room temperature. Extract the product mixture with ethanol.

  • Purification: Filter off the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water).

  • Characterization: Dry the purified product and characterize as described in Protocol 1.

Visualized Workflow and Reaction Logic

The following diagrams illustrate the general experimental workflow and the logical relationship in the Henry reaction mechanism.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep 1. Combine Reactants (4-hydroxybenzaldehyde, nitroethane) in selected solvent catalyst 2. Add Catalyst (e.g., n-Butylamine) prep->catalyst react 3. Apply Energy (Conventional Heat or Microwave) Stir for specified time catalyst->react workup 4. Work-up (Cooling, Precipitation) react->workup purify 5. Purification (Filtration, Recrystallization) workup->purify product 6. Final Product Characterize (m.p., NMR, IR) purify->product

Caption: A workflow diagram illustrating the key stages of the synthesis.

G Simplified Henry Reaction Mechanism A Nitroethane + Base B Resonance-Stabilized Anion (Nucleophile) A->B Deprotonation D Nucleophilic Attack (C-C Bond Formation) B->D C 4-Hydroxybenzaldehyde (Electrophile) C->D E β-Nitro Alcohol Intermediate D->E Protonation F Dehydration (-H₂O) E->F G Final Product (Nitroalkene) F->G

Caption: The key steps in the base-catalyzed Henry condensation mechanism.

References

Application Notes and Protocols for the Reduction of p-Hydroxy-β-methyl-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Synthesis of p-Hydroxyamphetamine via the reduction of p-hydroxy-β-methyl-β-nitrostyrene.

Introduction: The reduction of β-nitrostyrenes is a critical step in the synthesis of a wide range of phenethylamine compounds, which are scaffolds for many biologically active molecules and pharmaceuticals. This document provides detailed application notes and experimental protocols for the reduction of the nitro group and the carbon-carbon double bond in p-hydroxy-β-methyl-β-nitrostyrene to yield p-hydroxyamphetamine (4-hydroxy-α-methylphenethylamine). Several common and effective reduction methods are compared, including the use of powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), milder reagents like Sodium Borohydride (NaBH₄) with a catalyst, and catalytic hydrogenation.

Comparative Data of Reduction Methods

The selection of a reduction method depends on factors such as scale, available equipment, safety considerations, and desired yield. The following table summarizes quantitative data for various methods applicable to the reduction of phenolic β-nitrostyrenes.

MethodReducing Agent(s)Solvent(s)Reaction TimeYield (%)Key Considerations
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether6 - 59 hours68 - 81Potent but pyrophoric; requires strictly anhydrous conditions. Incomplete reduction can occur with phenolic substrates.[1][2][3]
Hydride Reduction Red-Al (Na(MeOCH₂CH₂)₂AlH₂)Benzene2 - 17 hours~75A good alternative to LiAlH₄ for phenolic nitrostyrenes, offering smoother reduction.[1][2]
Borohydride Reduction Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂)Ethanol/THF10 - 30 min62 - 83Facile, one-pot reaction under mild conditions. Non-pyrophoric and easy to handle.[4][5][6]
Catalytic Hydrogenation Hydrogen (H₂) / Palladium on Charcoal (Pd/C)Ethanol / HCl~3 hours~71-94Mild conditions (0°C, 1 atm H₂), suitable for large-scale synthesis. Avoids pyrophoric metal hydrides.[7][8]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from the procedure for reducing phenolic β-nitrostyrenes and is a powerful method for this transformation.[3]

Materials:

  • p-hydroxy-β-methyl-β-nitrostyrene

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether

  • 1.5 N Sulfuric Acid

  • Solid Lithium Carbonate

  • Soxhlet Extractor

  • Round-bottom flask and reflux condenser

  • Ice bath

Procedure:

  • Set up a reflux apparatus with a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel or Soxhlet extractor. Ensure all glassware is thoroughly dried.

  • To the flask, add a stirred suspension of LiAlH₄ (approximately 2 molar equivalents per equivalent of nitrostyrene) in anhydrous diethyl ether.

  • Add a solution of p-hydroxy-β-methyl-β-nitrostyrene in anhydrous ether to the LiAlH₄ suspension. For substrates with low solubility, addition via a Soxhlet extractor over several hours is recommended.[3]

  • Once the addition is complete, continue to stir and reflux the mixture. The reaction time can vary significantly (e.g., 6 to 59 hours) and should be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, cool the flask in an ice bath.

  • Work-up: Cautiously and slowly add ice-cold 1.5 N sulfuric acid dropwise with vigorous stirring to quench the excess LiAlH₄ and hydrolyze the aluminum complexes.

  • Separate the aqueous layer. Adjust its pH to approximately 6 with the addition of solid lithium carbonate.

  • The resulting p-hydroxyamphetamine can be further purified by standard methods such as recrystallization or column chromatography. For isolation, it can be converted to a stable salt (e.g., hydrochloride).

Protocol 2: Reduction using Red-Al

This method is particularly effective for phenolic β-nitrostyrenes, which can sometimes undergo incomplete reduction with LiAlH₄.[1][2]

Materials:

  • p-hydroxy-β-methyl-β-nitrostyrene

  • Red-Al (sodium bis-(2-methoxyethoxy)-aluminum dihydride), 70% solution in toluene

  • Dry Benzene (or Toluene)

  • Water

  • Round-bottom flask and reflux condenser

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of Red-Al (8-10 molar equivalents) in benzene.

  • To this solution, add a solution of the p-hydroxy-β-methyl-β-nitrostyrene (1 molar equivalent) in dry benzene at room temperature.

  • Heat the reaction mixture under reflux for 2-17 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Work-up: Carefully hydrolyze the reaction by the slow addition of water.

  • Filter the resulting mixture to remove aluminum salts.

  • The phenolic amine product can be isolated from the filtrate by recrystallization or column chromatography.[1][2]

Protocol 3: Reduction using NaBH₄/CuCl₂

This is a rapid, one-pot procedure that avoids the use of pyrophoric reagents and harsh conditions.[4][6]

Materials:

  • p-hydroxy-β-methyl-β-nitrostyrene

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride (CuCl₂)

  • Ethanol/Tetrahydrofuran (THF) mixture

  • 4 N HCl in dioxane (for salt formation)

Procedure:

  • Dissolve the p-hydroxy-β-methyl-β-nitrostyrene in a mixture of THF and ethanol.

  • Add catalytic amounts of CuCl₂ to the solution.

  • Heat the mixture to 80°C.

  • Add NaBH₄ portion-wise to the heated solution. The reaction is typically rapid, occurring within 10 to 30 minutes.[4][6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. The product can be isolated as the hydrochloride salt by adding an excess of 4 N HCl in dioxane solution, stirring for 30 minutes, and then concentrating the residue under reduced pressure.[4]

  • The resulting salt can be purified by washing with a cold solvent like acetone.

Protocol 4: Catalytic Hydrogenation

This method is highly suitable for larger-scale preparations and employs mild reaction conditions.[7]

Materials:

  • p-hydroxy-β-methyl-β-nitrostyrene

  • 5% Palladium on Charcoal (Pd/C) catalyst

  • Ethanol

  • 12 M Hydrochloric Acid (HCl)

  • Hydrogen gas source (balloon or cylinder)

  • Celite

Procedure:

  • In a suitable reaction flask, suspend the p-hydroxy-β-methyl-β-nitrostyrene and 5% Pd/C catalyst (0.1 equivalents) in ethanol.

  • Add concentrated HCl (2.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, e.g., from a balloon) for approximately 3 hours. Higher yields for hydroxy-substituted nitrostyrenes are often obtained at 0°C compared to room temperature.[7]

  • Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite. Wash the Celite pad with the reaction solvent.

  • The filtrate contains the product as its hydrochloride salt. The solvent can be removed under reduced pressure to yield the crude product, which can be purified by recrystallization.

Visualized Workflows and Pathways

reaction_pathway start p-Hydroxy-β-methyl-β-nitrostyrene product p-Hydroxyamphetamine start->product Reduction reagents Reducing Agent (e.g., LiAlH₄, H₂/Pd-C, Red-Al, NaBH₄/CuCl₂) reagents->start

Caption: Chemical transformation of the nitrostyrene precursor.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Dissolve Nitrostyrene in Anhydrous Solvent B 2. Add Reducing Agent (e.g., LiAlH₄ Suspension) A->B C 3. Reflux Mixture (Monitor by TLC) B->C Heat D 4. Cool and Quench (e.g., with H₂SO₄) C->D Cool E 5. Separate Aqueous Layer & Adjust pH D->E F 6. Isolate and Purify Product E->F

Caption: General workflow for LiAlH₄ reduction protocol.

logical_comparison Comparison of Reduction Methods LiAlH4 LiAlH₄ + High Reactivity + Well-established - Pyrophoric - Requires Anhydrous Conditions - Potential for Incomplete Reduction RedAl Red-Al + Good for Phenolic Substrates + Smoother Reaction - Requires Anhydrous Conditions - Moisture Sensitive H2_PdC H₂ / Pd-C + Scalable & Safe + Mild Conditions (0°C, 1 atm) - Requires H₂ Source - Catalyst Cost/Handling NaBH4_CuCl2 NaBH₄ / CuCl₂ + Very Fast (10-30 min) + Mild, One-Pot + Easy to Handle - May require optimization center->LiAlH4 center->RedAl center->H2_PdC center->NaBH4_CuCl2

Caption: Key advantages and disadvantages of reduction methods.

References

Application of 4-[(E)-2-nitroprop-1-enyl]phenol as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-[(E)-2-nitroprop-1-enyl]phenol as a versatile intermediate in organic synthesis and drug discovery. The protocols detailed below are based on established chemical transformations for structurally related compounds and serve as a guide for the preparation and subsequent functionalization of this valuable building block.

Overview and Synthetic Potential

This compound, a derivative of β-nitrostyrene, is a promising synthetic intermediate owing to its reactive functionalities. The presence of a nitro group, a conjugated double bond, and a phenolic hydroxyl group allows for a variety of chemical modifications, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

The primary application of this intermediate lies in its conversion to the corresponding amino derivative, 4-(2-aminopropyl)phenol. This transformation unlocks a pathway to a wide range of biologically active molecules, including analogues of well-known drugs like paracetamol. The aminophenol scaffold is a key pharmacophore in many pharmaceutical agents, exhibiting analgesic, antipyretic, and other therapeutic properties.

Synthesis of this compound

The synthesis of this compound can be achieved via a Henry reaction (nitroaldol condensation) between 4-hydroxybenzaldehyde and nitroethane. This reaction is a classic C-C bond-forming reaction in organic chemistry.

Experimental Protocol: Synthesis via Henry Reaction

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitroethane

  • Ammonium acetate (or other suitable base catalyst)

  • Glacial acetic acid

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of methanol or ethanol.

  • To this solution, add nitroethane (1.2 eq) and a catalytic amount of ammonium acetate (0.2 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid to neutralize the catalyst.

  • The product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold solvent (methanol or ethanol) to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a crystalline solid.

Data Presentation:

ParameterValue
Starting Material 4-Hydroxybenzaldehyde, Nitroethane
Key Reaction Henry Reaction
Catalyst Ammonium acetate
Typical Yield 70-85% (based on literature for similar reactions)
Physical Appearance Yellowish crystalline solid

Key Synthetic Application: Reduction to 4-(2-Aminopropyl)phenol

A pivotal application of this compound is its reduction to 4-(2-aminopropyl)phenol. This transformation simultaneously reduces the nitro group to an amine and the carbon-carbon double bond. Catalytic hydrogenation is a common and efficient method for this conversion.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Celite® or other filtration aid

Procedure:

  • In a three-necked round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is suitable for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(2-aminopropyl)phenol.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Data Presentation:

ParameterValue
Starting Material This compound
Key Reaction Catalytic Hydrogenation
Catalyst 10% Palladium on Carbon
Reducing Agent Hydrogen Gas
Typical Yield >90% (based on literature for similar reactions)
Product 4-(2-Aminopropyl)phenol

Downstream Applications in Drug Development

The resulting 4-(2-aminopropyl)phenol is a valuable building block for the synthesis of various pharmaceutical derivatives. The primary amine and the phenolic hydroxyl group can be selectively functionalized to generate a library of compounds for drug screening.

Potential Synthetic Modifications:

  • N-Acylation: Reaction of the primary amine with various acyl chlorides or anhydrides to produce a range of N-acyl-4-(2-aminopropyl)phenol derivatives, including analogues of paracetamol.

  • N-Alkylation/Arylation: The amine can undergo reductive amination or be subjected to Buchwald-Hartwig amination to introduce diverse alkyl or aryl substituents.

  • O-Alkylation/Arylation: The phenolic hydroxyl group can be alkylated or arylated to explore structure-activity relationships.

Experimental Workflow for Drug Discovery

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Library Synthesis cluster_screening Drug Discovery Cascade A 4-Hydroxybenzaldehyde + Nitroethane B Henry Reaction A->B Base Catalyst F N-Acylation C This compound B->C Yield: 70-85% D Catalytic Hydrogenation C->D H2, Pd/C E 4-(2-Aminopropyl)phenol D->E Yield: >90% E->F G N-Alkylation E->G H O-Alkylation E->H I Diverse Compound Library J High-Throughput Screening I->J Biological Assays K Hit Identification J->K L Lead Optimization K->L SAR Studies M Preclinical Candidate L->M

Caption: Synthetic and drug discovery workflow.

Signaling Pathway Implication in Cancer Therapy

While direct studies on this compound are limited, related β-nitrostyrene derivatives have been shown to exhibit anticancer properties by inducing reactive oxygen species (ROS)-mediated DNA damage and mitochondrial dysfunction in cancer cells. The following diagram illustrates a plausible signaling pathway that could be targeted by derivatives of this compound.

G A β-Nitrostyrene Derivative B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C D DNA Damage B->D F Apoptosis C->F E Cell Cycle Arrest (G2/M Phase) D->E E->F

Caption: Potential anticancer signaling pathway.

Disclaimer: The experimental protocols and yields provided are representative and based on established chemical principles for similar compounds. Actual results may vary, and optimization of reaction conditions is recommended. The signaling pathway diagram is a generalized representation based on the activity of related compounds and requires experimental validation for derivatives of this compound. Always follow appropriate laboratory safety procedures.

Application Notes: In-vitro Assays for p-hydroxy-β-methyl-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for a series of in-vitro assays designed to characterize the biological effects of p-hydroxy-β-methyl-β-nitrostyrene and similar derivatives. The assays are intended for researchers in academic and industrial settings focused on drug discovery and development, particularly in the fields of oncology and inflammation. The following protocols will enable the evaluation of the compound's cytotoxic and mechanistic properties.

Key Applications:

  • Screening for anti-proliferative activity in cancer cell lines.

  • Determining the half-maximal inhibitory concentration (IC50).

  • Investigating the mechanism of cell death (apoptosis vs. necrosis).

  • Elucidating the role of ROS and mitochondrial dysfunction in the compound's activity.

  • Analyzing the effect on cell cycle progression and key regulatory proteins.

Data Presentation

Quantitative data from the described assays should be recorded and summarized for clear interpretation and comparison. The following tables provide templates for presenting typical results.

Table 1: Cytotoxicity of p-hydroxy-β-methyl-β-nitrostyrene on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HCT116Colorectal Cancer24Value
HT-29Colorectal Cancer24Value
MCF-7Breast Cancer24Value
MDA-MB-231Breast Cancer24Value
A549Lung Cancer24Value
PC-3Prostate Cancer24Value

Table 2: Effect of p-hydroxy-β-methyl-β-nitrostyrene on Cell Cycle Distribution in HCT116 Cells

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control0ValueValueValue
CompoundIC50 / 2ValueValueValue
CompoundIC50ValueValueValue
CompoundIC50 * 2ValueValueValue

Table 3: Induction of Apoptosis and ROS Generation

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)Mean Fluorescence Intensity (Intracellular ROS)
Vehicle Control0ValueValue
CompoundIC50ValueValue
Compound + NACIC50ValueValue
Positive Controle.g., H2O2N/AValue
N-acetyl-L-cysteine (NAC) is a ROS scavenger used as a negative control.

Experimental Protocols & Visualizations

Protocol 1: Cell Viability and Cytotoxicity Assay (XTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Reductions in metabolic activity may indicate cytotoxicity or cytostatic activity. The XTT assay is based on the cleavage of the tetrazolium salt XTT into a formazan dye by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • p-hydroxy-β-methyl-β-nitrostyrene (stock solution in DMSO)

  • 96-well cell culture plates

  • XTT Cell Viability Assay Kit

  • Microplate reader (450-500 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well (e.g., 6x10³ cells/well for HCT116) in 100 µL of complete medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of p-hydroxy-β-methyl-β-nitrostyrene in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Shake the plate gently and measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h for attachment A->B C Prepare serial dilutions of compound B->C D Treat cells with compound/vehicle C->D E Incubate for 24-72h D->E F Add XTT reagent to wells E->F G Incubate for 2-4h F->G H Measure absorbance (450 nm) G->H I Calculate % viability vs. control H->I J Plot dose-response curve & determine IC50 I->J

Workflow for the XTT Cell Viability Assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle after treatment with the compound. An accumulation of cells in a specific phase, such as the G2/M phase, suggests interference with cell cycle progression.[1]

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • p-hydroxy-β-methyl-β-nitrostyrene

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with various concentrations of the compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells and is used to identify late apoptotic/necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • p-hydroxy-β-methyl-β-nitrostyrene

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the compound at desired concentrations for the specified time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells, including those in the supernatant. Centrifuge and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels. DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Cancer cell lines

  • 96-well plate (black, clear bottom) or 6-well plate for flow cytometry

  • p-hydroxy-β-methyl-β-nitrostyrene

  • DCFDA (H2DCFDA)

  • N-acetyl-L-cysteine (NAC) as a ROS scavenger control

  • H2O2 as a positive control

  • Fluorescence microplate reader or flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells and allow attachment. Treat with the compound, vehicle control, or positive control for a short duration (e.g., 1-6 hours). For the scavenger control, pre-treat cells with NAC for 1 hour before adding the compound.

  • DCFDA Loading: Remove the treatment medium and wash cells with PBS. Add medium containing 10 µM DCFDA and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any excess probe.

  • Measurement:

    • Plate Reader: Add 100 µL of PBS to each well and immediately measure fluorescence (Excitation/Emission ~485/535 nm).

    • Flow Cytometer: Harvest cells, resuspend in PBS, and analyze using the FITC channel.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) and normalize it to the vehicle control.

Proposed Signaling Pathway

Studies on related β-nitrostyrene derivatives suggest a mechanism involving ROS-induced cellular stress, leading to cell cycle arrest and apoptosis.[1][4]

G cluster_trigger Initiation cluster_cellular Cellular Response cluster_pathway Signaling & Outcome Compound p-hydroxy-β-methyl-β-nitrostyrene ROS ↑ Intracellular ROS Compound->ROS Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito DNA DNA Damage (γH2AX) ROS->DNA ERK ↑ p-ERK Activation ROS->ERK Apoptosis Apoptosis (Caspase Activation, PARP Cleavage) Mito->Apoptosis G2M G2/M Cell Cycle Arrest (↑ Cyclin B1, ↑ p-cdc2) DNA->G2M ERK->G2M ERK->Apoptosis G2M->Apoptosis NAC NAC (Antioxidant) NAC->ROS

Proposed mechanism for p-hydroxy-β-methyl-β-nitrostyrene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-[(E)-2-nitroprop-1-enyl]phenol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and resolve common issues leading to low yields or product impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing this compound is through a Henry condensation reaction (also known as a nitroaldol reaction) between 4-hydroxybenzaldehyde and nitroethane.[1][2] This reaction is typically catalyzed by a base and is followed by a dehydration step, which can often occur in situ, to form the final nitroalkene product.[3][4]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in this synthesis can stem from several factors:

  • Inadequate Catalyst: The choice and amount of base catalyst are critical. Weak bases may not be effective, while overly strong bases can promote side reactions.[3][5]

  • Poor Reagent Quality: The purity of 4-hydroxybenzaldehyde and nitroethane is crucial. Impurities in the aldehyde can inhibit the reaction.

  • Suboptimal Reaction Conditions: Temperature and reaction time must be carefully controlled. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition or polymerization of the product.

  • Reversibility of the Reaction: The initial nitroaldol addition is reversible (a "retro-Henry" reaction).[4] If the subsequent dehydration to the stable nitroalkene does not proceed efficiently, the intermediate can revert to the starting materials.

  • Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure proper pH adjustment during aqueous workup and use appropriate recrystallization solvents.

Q3: I am observing significant side product formation. What are these impurities and how can I minimize them?

A3: Common side products include:

  • Polymerization Products: Nitrostyrenes can polymerize, especially at high temperatures or in the presence of certain impurities.

  • Cannizzaro Reaction Products: Under strongly basic conditions, 4-hydroxybenzaldehyde can undergo a self-condensation (Cannizzaro reaction), which is a potential issue for aldehydes lacking alpha-protons.[4]

  • β-Nitro Alcohol Intermediate: Incomplete dehydration will leave the 1-(4-hydroxyphenyl)-2-nitropropan-1-ol intermediate in the product mixture. Using a dehydrating agent or ensuring conditions favor elimination can minimize this.[3][6]

  • (Z)-Isomer: While the (E)-isomer is generally more stable, some formation of the (Z)-isomer can occur. Purification by recrystallization is often effective at isolating the desired (E)-isomer.

To minimize side products, optimize the catalyst, temperature, and reaction time. Using milder bases and the lowest effective temperature is a good starting point.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through recrystallization.[7] Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol. The crude product is dissolved in a hot solvent and allowed to cool slowly, which should yield the product as yellow crystals.[5] If recrystallization is insufficient, column chromatography on silica gel can be employed, although this may be more time-consuming for larger scales.

Troubleshooting Guide: Low Yield

This guide provides a systematic approach to diagnosing and resolving issues of low yield in the synthesis of this compound.

Logical Troubleshooting Flow

TroubleshootingFlow start Start: Low Yield Observed check_reagents 1. Verify Reagent Quality - Purity of 4-hydroxybenzaldehyde? - Freshness of nitroethane? start->check_reagents reagents_ok Reagents are High Purity check_reagents->reagents_ok Yes reagents_bad Purify or Replace Reagents check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions - Correct catalyst & loading? - Optimal temperature & time? reagents_ok->check_conditions reagents_bad->check_conditions conditions_ok Conditions Match Protocol check_conditions->conditions_ok Yes conditions_bad Adjust Conditions: - Screen catalysts/solvents - Optimize temp/time check_conditions->conditions_bad No check_workup 3. Analyze Workup & Purification - Incomplete extraction? - Product loss during recrystallization? conditions_ok->check_workup conditions_bad->check_workup workup_ok Workup is Efficient check_workup->workup_ok Yes workup_bad Optimize Workup: - Adjust pH during extraction - Test different recrystallization solvents check_workup->workup_bad No check_side_reactions 4. Investigate Side Reactions - Evidence of polymerization? - Presence of β-nitro alcohol intermediate? workup_ok->check_side_reactions workup_bad->check_side_reactions side_reactions_bad Modify Protocol: - Use milder base - Add dehydrating agent - Lower reaction temperature check_side_reactions->side_reactions_bad Yes end Yield Improved check_side_reactions->end No side_reactions_bad->end

Caption: A flowchart for troubleshooting low product yield.

Experimental Protocols & Data

Protocol 1: Ammonium Acetate Catalyzed Synthesis

This is a commonly cited method for Henry condensations involving aromatic aldehydes.

Reaction Scheme: 4-hydroxybenzaldehyde + nitroethane --(Ammonium Acetate, Acetic Acid)--> this compound

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde (e.g., 10 mmol, 1.22 g).

  • Add nitroethane (e.g., 15 mmol, 1.13 g, 1.5 eq) and ammonium acetate (e.g., 5 mmol, 0.39 g, 0.5 eq).

  • Add glacial acetic acid (e.g., 20 mL) as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture at reflux (approx. 100-110°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (e.g., 100 mL).

  • A yellow precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain yellow crystals of this compound.[7]

General Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - 4-hydroxybenzaldehyde - Nitroethane - Catalyst setup Combine Reagents & Solvent in Flask reagents->setup glassware Prepare Dry Glassware glassware->setup reflux Heat to Reflux (e.g., 100-110°C) setup->reflux monitor Monitor by TLC reflux->monitor quench Cool & Pour into Ice Water monitor->quench filter Filter Crude Solid quench->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Final Product recrystallize->dry characterize Characterize Product: - Melting Point - NMR, IR Spectroscopy dry->characterize

Caption: General workflow for the synthesis of the target compound.

Data Summary: Influence of Reaction Parameters

The yield of nitrostyrene derivatives is highly dependent on the chosen reaction conditions. The following table summarizes typical outcomes based on catalyst and solvent choices, adapted from literature on similar Henry reactions.

CatalystSolventTemperature (°C)Typical Yield Range (%)Key Considerations
Ammonium Acetate Acetic Acid100-11060 - 85%Standard, reliable method. Acetic acid acts as both solvent and co-catalyst.
Primary Amines (e.g., n-butylamine) Toluene / BenzeneReflux50 - 80%Requires a Dean-Stark trap to remove water and drive the reaction forward.
Inorganic Base (e.g., KOH, NaOH) Methanol / Ethanol0 - 25VariableRisk of side reactions (Cannizzaro, polymerization) is higher.[5] Primarily isolates the intermediate β-nitro alcohol if not followed by a separate dehydration step.[3][6]
Heterogeneous Catalysts (e.g., solid bases) Varies50 - 9070 - 95%Can offer easier catalyst removal and improved yields.[6][8]

Note: Yields are illustrative and can vary significantly based on the specific substrate, reaction scale, and purity of reagents.

References

Preventing side product formation in nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side product formation during nitrostyrene synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of nitrostyrenes.

Issue 1: Low Yield of Nitrostyrene Product

Q1: My nitrostyrene synthesis resulted in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in nitrostyrene synthesis can stem from several factors, primarily related to side reactions and suboptimal reaction conditions. Here are the most common causes and their solutions:

  • Side Product Formation: The primary cause of low yields is often the formation of unwanted side products. The most common of these are polymers and higher condensation products.[1] Using a base catalyst like methanolic methylamine can lead to the formation of high-melting polymers, especially if the reaction is heated or the product is not removed promptly after the reaction is complete.[1]

    • Solution: A more reliable method to avoid these higher condensation products is to use ammonium acetate in glacial acetic acid as the catalyst.[1] This method generally provides better yields and requires less critical timing.[1]

  • Reaction Temperature: Higher temperatures can significantly increase the rate of polymerization, leading to a reduced yield of the desired nitrostyrene.[1]

    • Solution: Maintain a low reaction temperature. For base-catalyzed reactions, keeping the temperature between 10-15°C is crucial.[2] Ultrasound-promoted synthesis can be an effective alternative, allowing the reaction to proceed at lower temperatures and minimizing side reactions.[3]

  • Incorrect Order of Reagent Addition: During the workup of the Henry reaction, the order of adding the alkaline solution to the acid is critical.

    • Solution: Always add the alkaline reaction mixture slowly to a large excess of acid.[2] Reversing this addition can lead to the formation of an oily saturated nitro alcohol instead of the desired unsaturated nitrostyrene.[2]

  • Reaction Time: Allowing the reaction to proceed for too long, especially with base catalysts, can promote the formation of polymers and other side products.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Once the starting material is consumed, proceed with the workup to avoid product degradation or side reactions.

Issue 2: Formation of a Sticky, Resinous, or Polymeric Side Product

Q2: My reaction produced a significant amount of a sticky, resinous material instead of crystalline nitrostyrene. What is this substance and how can I prevent its formation?

A2: The formation of a resinous or polymeric material is a very common issue in nitrostyrene synthesis, particularly when using strong base catalysts.

  • Cause: This unwanted material is typically a polymer of β-nitrostyrene or higher-order condensation products.[1] Strong bases like alcoholic potassium hydroxide or methylamine can catalyze the polymerization of the nitrostyrene product.[1][4] Heating the reaction mixture also significantly increases the formation of these polymers.[1]

  • Prevention:

    • Choice of Catalyst: The most effective way to prevent polymerization is to use a milder catalyst system. The use of ammonium acetate in glacial acetic acid is highly recommended as it does not promote the formation of these unwanted higher condensation products, even with prolonged heating.[1]

    • Temperature Control: If using a base catalyst is necessary, strict temperature control is essential. Running the reaction at a lower temperature can slow down the rate of polymerization.[5]

    • Ultrasound Promotion: Utilizing ultrasound can promote the reaction at room temperature, which helps to avoid the formation of resinous side products that are more common at higher temperatures.[3]

Issue 3: Presence of Unexpected Impurities in the Final Product

Q3: After purification, my nitrostyrene product still shows unexpected impurities in the NMR or GC-MS analysis. What could these be and where do they come from?

A3: Besides polymerization, other side reactions can lead to specific impurities.

  • Nitrile and Hydroxylamine By-products: In some cases, especially when using glacial acetic acid as a solvent, nitrile impurities can be formed.[6] Hydroxylamine impurities can also be generated during subsequent reduction steps if the nitrostyrene is an intermediate for amine synthesis.[6]

  • Saturated Nitro Alcohol: As mentioned in Q1, adding the acid to the alkaline solution during workup, instead of the other way around, can lead to the formation of a saturated nitro alcohol.[2]

  • Oximes and Hydroxynitroso Compounds: These can be side products of the Nef reaction, which can occur during the acidic workup of the nitronate salt formed in the Henry reaction.[7][8] To minimize these, a strong acid (pH < 1) should be used during hydrolysis.[7]

  • Ring Nitration Products: If you are synthesizing nitrostyrene via direct nitration of styrene, nitration of the aromatic ring can occur as a side reaction.[9]

    • Solution: To avoid ring nitration, a one-pot method using copper(II) nitrate in the presence of a catalyst can be employed, which selectively nitrates the vinyl group.[9]

Frequently Asked Questions (FAQs)

Q4: What is the most reliable and general method for synthesizing a wide range of substituted nitrostyrenes with minimal side products?

A4: For a generally applicable and reliable synthesis of β-nitrostyrenes from various substituted benzaldehydes and nitroalkanes, the ammonium acetate in glacial acetic acid method is highly recommended.[1] This method has been shown to be superior to base-catalyzed methods, especially for reactions involving nitroethane and 1-nitropropane.[1] It significantly reduces the formation of high-melting polymers and other condensation by-products, leading to cleaner reactions and often higher yields.[1]

Q5: How can I effectively purify my crude nitrostyrene product?

A5: The most common and effective method for purifying crude nitrostyrene is recrystallization.

  • Recrystallization: Hot ethyl alcohol is a commonly used solvent for recrystallization.[2] The crude product is dissolved in a minimal amount of hot ethanol, filtered to remove any insoluble impurities, and then allowed to cool slowly to form pure crystals.[2] Methanol or dilute acetic acid can also be used.[1]

  • Melting to Remove Water: Before recrystallization, a significant amount of water can be removed from the crude product by gently melting it. The nitrostyrene will form a lower layer which will solidify upon cooling, allowing the water to be decanted.[2]

  • Steam Distillation: For some nitrostyrenes, particularly m-nitrostyrene, steam distillation can be an effective purification method to isolate the product from non-volatile impurities.[10]

Q6: Can microwave-assisted synthesis be beneficial for preventing side products?

A6: Yes, microwave-assisted organic synthesis (MAOS) can be a very effective tool for synthesizing nitrostyrenes while minimizing side products. Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions and higher yields compared to conventional heating methods.[11] The rapid and uniform heating can help to prevent the formation of degradation products that may occur with prolonged heating.[11]

Data Presentation

Table 1: Comparison of Catalyst Systems on Nitrostyrene Yield

Catalyst SystemAldehydeNitroalkaneYield (%)Side Products NotedReference
Methanolic Methylamine (Method A)BenzaldehydeNitromethaneGood (if product precipitates)High-melting polymers, trimers[1]
Ammonium Acetate/Acetic Acid (Method B)BenzaldehydeNitromethaneSubstantially better in most casesNo unwanted higher condensation products[1]
Methanolic Methylamine (Method A)p-AnisaldehydeNitroethaneLow-[1]
Ammonium Acetate/Acetic Acid (Method B)p-AnisaldehydeNitroethane60%None[1]
Sodium HydroxideBenzaldehydeNitromethane80-83%-[2]

Table 2: Effect of Reaction Conditions on Product Formation

ConditionVariationOutcomeRecommendationReference
TemperatureHighIncreased polymer formationMaintain low temperature (10-15°C for base catalysis)[1][2]
Workup Addition OrderAlkaline solution to acidForms desired nitrostyreneAdd alkaline solution to excess acid[2]
Workup Addition OrderAcid to alkaline solutionForms oily saturated nitro alcoholAvoid[2]
CatalystStrong Base (e.g., KOH, Methylamine)Can lead to polymerizationUse ammonium acetate in acetic acid for better control[1]
Heating MethodConventional RefluxCan lead to resinous side productsConsider ultrasound or microwave-assisted synthesis for lower temperatures and shorter reaction times[3][11]

Experimental Protocols

Key Experiment: Synthesis of β-Nitrostyrene using Ammonium Acetate and Acetic Acid

This protocol is adapted from the generally preferred method for minimizing side products.[1]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzaldehyde (1 equivalent), the nitroalkane (1.5-2 equivalents), and glacial acetic acid.

  • Catalyst Addition: Add ammonium acetate (0.5 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and monitor the progress by TLC. Reaction times can vary from a few hours to several hours depending on the substrates.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water. The nitrostyrene product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain the pure β-nitrostyrene.

Mandatory Visualizations

Experimental_Workflow_Nitrostyrene_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Benzaldehyde Substituted Benzaldehyde ReactionVessel Reaction Mixture in Flask Benzaldehyde->ReactionVessel Nitroalkane Nitroalkane Nitroalkane->ReactionVessel Catalyst Catalyst (e.g., Ammonium Acetate) Catalyst->ReactionVessel Solvent Solvent (e.g., Acetic Acid) Solvent->ReactionVessel Quenching Pour into Ice Water ReactionVessel->Quenching Heat & Stir Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Crude Product Drying Drying Recrystallization->Drying PureProduct Pure Nitrostyrene Drying->PureProduct Troubleshooting_Side_Products cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product? Polymer Polymeric/Resinous Material Start->Polymer Oil Oily Product (Saturated Nitro Alcohol) Start->Oil OtherImpurities Other Impurities (Nitrile, Oxime) Start->OtherImpurities HighTemp High Reaction Temperature Polymer->HighTemp BaseCatalyst Strong Base Catalyst Polymer->BaseCatalyst WrongAddition Incorrect Workup Addition Oil->WrongAddition OtherImpurities->BaseCatalyst AcidStrength Weak Acid in Workup OtherImpurities->AcidStrength LowerTemp Use Lower Temperature / Ultrasound HighTemp->LowerTemp ChangeCatalyst Use Ammonium Acetate in Acetic Acid BaseCatalyst->ChangeCatalyst CorrectAddition Add Alkaline Solution to Acid WrongAddition->CorrectAddition StrongAcid Use Strong Acid (pH < 1) in Workup AcidStrength->StrongAcid

References

Improving the E/Z selectivity in β-methyl-β-nitrostyrene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in the synthesis of β-methyl-β-nitrostyrene, with a specific focus on improving E/Z selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing β-methyl-β-nitrostyrene?

The most common and direct method is the Henry Reaction (also known as a nitroaldol condensation) between an appropriately substituted benzaldehyde and nitroethane. This reaction proceeds in two stages: an initial base-catalyzed C-C bond formation to create a β-nitro alcohol intermediate, followed by dehydration to yield the target β-methyl-β-nitrostyrene.[1][2]

Q2: My reaction produces a poor E/Z isomer ratio. What are the critical factors influencing stereoselectivity?

The E/Z selectivity is primarily determined during the dehydration step of the β-nitro alcohol intermediate. Key factors that you can control include:

  • Dehydration Agent and Catalyst: The choice of acid or catalyst for eliminating water is crucial. Harsher conditions may lead to a thermodynamic mixture, while specific catalysts can favor one isomer. For instance, organocatalysts like dibutyltin oxide have been reported to be highly (E)-selective for dehydrating β-nitro alcohols.[3]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state during elimination, thereby affecting the E/Z ratio.[4]

  • Temperature: Reaction temperature can impact selectivity. Higher temperatures often favor the more thermodynamically stable isomer, which is typically the E-isomer due to reduced steric hindrance.[5]

  • Base used in Condensation: The base used in the initial Henry condensation can influence the syn/anti diastereomeric ratio of the nitro alcohol intermediate, which can subsequently affect the E/Z geometry upon elimination.[6]

Q3: I am observing significant polymerization and side product formation. How can this be minimized?

Polymerization is a known issue when synthesizing nitrostyrenes.[7] To mitigate this, consider the following:

  • Control Temperature: Avoid excessive heat, as it can promote polymerization. A production method patent suggests a safe and effective temperature range of 70-80°C.[5]

  • Prompt Purification: Do not let the crude product sit for extended periods. Purify the β-methyl-β-nitrostyrene via column chromatography soon after the reaction workup to remove polymeric materials and other impurities.[7]

  • Minimize Exposure to Light: Some nitrostyrene derivatives are known to undergo photoisomerization or degradation upon exposure to UV light.[8] It is good practice to protect the reaction and the product from direct light.

Q4: How can I effectively separate the E and Z isomers of my final product?

Separating E/Z isomers can be challenging but is often achievable with the right chromatographic techniques.

  • Column Chromatography: This is the most common method for isomer separation.[7] Careful selection of the solvent system (eluent) is key to achieving good resolution.

  • Silver Nitrate Impregnated Silica: For difficult separations of alkenes, using silica gel impregnated with silver nitrate (AgNO₃) can enhance resolution. The silver ions interact differently with the π-bonds of the E and Z isomers, altering their retention times.[9]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity separation, although it may be challenging due to potential on-column isomerization.[9]

  • Isomerization: In some cases, the less stable Z-isomer can be intentionally converted to the more stable E-isomer.[7][10]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and provides actionable solutions.

ProblemPossible CauseSuggested Solution
Poor E/Z Selectivity Suboptimal Dehydration Conditions: The catalyst or acid used for elimination is not selective.Employ a selective dehydration catalyst. Dibutyltin oxide (Bu₂SnO) in boiling benzene has been shown to be highly (E)-selective.[3] Alternatively, modify the acid catalyst and solvent system.
Equilibration of Isomers: Workup or purification conditions are causing the product to isomerize to the thermodynamic mixture.Analyze the E/Z ratio immediately after the reaction. If it degrades over time, minimize exposure to heat, light, and acidic/basic conditions during workup and purification.[8]
Low Overall Yield Incomplete Reaction: The initial condensation or the dehydration step did not go to completion.Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or temperature moderately. Refluxing with a catalyst like ammonium acetate in acetic acid is a common method to drive the reaction.[11]
Product Degradation/Polymerization: The product is unstable under the reaction or workup conditions.Lower the reaction temperature if possible.[5] Ensure the workup is performed promptly and under neutral pH conditions before purification.[7]
Reversible Henry Reaction: The initial nitroaldol addition is reversible, leading to a low concentration of the intermediate.Use conditions that favor the forward reaction. For the dehydration step, removing water using a Dean-Stark apparatus (in a suitable solvent like toluene) can help drive the equilibrium towards the product.
Difficulty in Product Purification Oily or Polymeric Crude Product: Significant side reactions have occurred.Ensure efficient stirring and temperature control during the reaction. The crude material often requires purification by column chromatography on silica gel to remove polymers and other impurities.[7]
Co-elution of Isomers: The E and Z isomers are not separating on the silica column.Optimize the eluent system, often using a low-polarity mixture like hexane/ethyl acetate. If separation is still poor, consider preparing a column with silver nitrate-impregnated silica gel.[9]

Process Diagrams

// Node Colors problem [fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Nodes start [label="Problem:\nPoor E/Z Selectivity", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause1 [label="Cause:\nSuboptimal Dehydration", shape=box, peripheries=1, fillcolor=cause:fillcolor, fontcolor=cause:fontcolor]; sol1 [label="Solution:\nUse (E)-selective catalyst\n(e.g., Bu2SnO)", shape=box, peripheries=1, fillcolor=solution:fillcolor, fontcolor=solution:fontcolor];

cause2 [label="Cause:\nPost-Reaction\nIsomerization", shape=box, peripheries=1, fillcolor=cause:fillcolor, fontcolor=cause:fontcolor]; sol2 [label="Solution:\nModify workup conditions.\nAvoid light/heat/acid/base.", shape=box, peripheries=1, fillcolor=solution:fillcolor, fontcolor=solution:fontcolor];

cause3 [label="Cause:\nThermodynamic\nControl", shape=box, peripheries=1, fillcolor=cause:fillcolor, fontcolor=cause:fontcolor]; sol3 [label="Solution:\nLower reaction temperature\nto favor kinetic product.", shape=box, peripheries=1, fillcolor=solution:fillcolor, fontcolor=solution:fontcolor];

// Connections start -> cause1; cause1 -> sol1;

start -> cause2; cause2 -> sol2;

start -> cause3; cause3 -> sol3; } dot Caption: Troubleshooting logic for poor E/Z selectivity.

// Node Colors reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Nodes A [label="1. Reactant Mixing\n(Benzaldehyde, Nitroethane,\nCatalyst, Solvent)", fillcolor=reactant:fillcolor, fontcolor=reactant:fontcolor]; B [label="2. Henry Condensation\n(Formation of β-nitro alcohol)", fillcolor=process:fillcolor, fontcolor=process:fontcolor]; C [label="3. In-situ Dehydration\n(Elimination of water)", fillcolor=process:fillcolor, fontcolor=process:fontcolor]; D [label="4. Reaction Workup\n(Quenching, Extraction)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="5. Purification\n(Column Chromatography)", fillcolor=process:fillcolor, fontcolor=process:fontcolor]; F [label="6. Analysis\n(NMR, GC-MS for E/Z ratio)", fillcolor=analysis:fillcolor, fontcolor=analysis:fontcolor]; G [label="Purified E/Z Isomers of\nβ-Methyl-β-nitrostyrene", shape=ellipse, fillcolor=product:fillcolor, fontcolor=product:fontcolor];

// Connections A -> B -> C -> D -> E -> F -> G; } dot Caption: General experimental workflow for synthesis.

Representative Experimental Protocol

The following protocol is a common one-pot method for the synthesis of β-nitrostyrene derivatives, adapted for β-methyl-β-nitrostyrene.[11]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Nitroethane (1.5 eq)

  • Ammonium Acetate (CH₃COONH₄) (1.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted benzaldehyde (1.0 eq), ammonium acetate (1.0 eq), and glacial acetic acid.

  • Addition of Nitroalkane: While stirring, add nitroethane (1.5 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically around 100-115°C) and maintain for 2-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Cooling and Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of acetic acid used).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude yellow solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the product from impurities and potentially to resolve the E/Z isomers.

  • Characterization: Characterize the purified product(s) by ¹H NMR to determine the E/Z ratio by integrating characteristic vinyl or methyl proton signals. Further analysis can be done using GC-MS and ¹³C NMR.

References

Technical Support Center: Purification of Polar Nitrostyrenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar nitrostyrenes.

Troubleshooting Guides

Recrystallization Issues

Question: My polar nitrostyrene is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This often happens if the solute's melting point is lower than the solvent's boiling point or if significant impurities are present, causing a freezing-point depression.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Heat the solution until the oil completely redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the solution to cool very slowly. Rapid cooling often promotes oil formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid nitrostyrene, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent or Solvent System: Your current solvent may not be ideal. Refer to the table below for suggested recrystallization solvents for polar nitrostyrenes. Using a mixed solvent system can also be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.

  • Lower the Temperature: If the compound is still an oil at room temperature, try cooling the solution in an ice bath or refrigerator.

Question: After recrystallization, my polar nitrostyrene product is still colored. How can I remove the colored impurities?

Answer: Colored impurities are often highly conjugated molecules that can be difficult to remove by recrystallization alone.

Troubleshooting Steps:

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing many colored impurities.

    • Dissolve the crude nitrostyrene in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip's worth). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Swirl the hot solution with the charcoal for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

    • Note: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.

  • Multiple Recrystallizations: Sometimes, a single recrystallization is not sufficient. A second or even third recrystallization may be necessary to achieve the desired purity and remove residual color.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more powerful purification technique for removing persistent impurities.

Question: I am getting a very low yield after recrystallizing my polar nitrostyrene. What are the possible causes and how can I improve it?

Answer: Low recovery can result from several factors during the recrystallization process.

Troubleshooting Steps:

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature Crystallization: If the product crystallizes too early, for example during a hot filtration step, it can be lost. To prevent this, use a pre-heated funnel and flask for the hot filtration and add a small excess of solvent before filtering.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can often improve the yield.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Wash the crystals with a small amount of the ice-cold recrystallization solvent.

Nitrostyrene TypeRecommended SolventsNotes
Hydroxylated NitrostyrenesIsopropanol, Ethanol, Methanol, Water, Ethyl Acetate/HexaneFor highly polar compounds, alcoholic solvents are often a good starting point.[1] A mixed solvent system can be beneficial.
Methoxylated NitrostyrenesMethanol, Ethanol, Dilute Acetic AcidSome methoxy-substituted nitrostyrenes may form oils that are difficult to crystallize.[2]
General Polar NitrostyrenesEthanol, Methanol, Isopropanol, Ethyl Acetate, AcetoneThe principle of "like dissolves like" can be a useful guide.[1]
Column Chromatography Issues

Question: My polar nitrostyrene is not separating from impurities on the silica gel column. What can I do?

Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your target compound an Rf value between 0.25 and 0.35 on a TLC plate. This generally provides the best separation on a column.

  • Use a Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), a solvent gradient can significantly improve separation. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your more polar nitrostyrene.[3]

  • Check for Column Cracking: A cracked or poorly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly and is not allowed to run dry.

  • Sample Loading: The sample should be loaded onto the column in a minimal amount of solvent and as a concentrated, narrow band. A broad initial band will result in poor separation.

Question: My polar nitrostyrene seems to be decomposing on the silica gel column. How can I prevent this?

Answer: Some polar nitrostyrenes can be sensitive to the acidic nature of silica gel.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add 1-3% triethylamine to your eluting solvent to neutralize the acidic sites on the silica gel.[4]

  • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Work Quickly: Do not let the compound sit on the column for an extended period. A faster elution, such as in flash chromatography, can minimize decomposition.

Solvent System (v/v)PolarityTypical Applications
Ethyl Acetate / HexaneLow to MediumA standard and versatile system for a wide range of polarities.[5]
Methanol / DichloromethaneMedium to HighEffective for more polar compounds.[5]
Acetone / HexaneLow to MediumAn alternative to ethyl acetate/hexane systems.[1]
Ether / HexaneLowGood for less polar compounds, but ether is highly volatile.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main sources of impurities in polar nitrostyrene synthesis?

  • A1: Impurities can arise from several sources:

    • Starting Materials: Impurities in the initial aldehyde or nitroalkane can carry through to the final product. For instance, using crude quinoline as a catalyst can introduce impurities like nitrobenzene, complicating the purification of m-nitrostyrene.[6]

    • Side Reactions: The formation of polymeric byproducts is a common issue, especially when the reaction is heated for an extended period.[2]

    • Incomplete Reactions: Unreacted starting materials will contaminate the crude product.

    • Workup: Improper workup procedures can introduce contaminants. For example, adding an alkaline solution to an acidic solution during workup can lead to the formation of an oil containing a saturated nitro alcohol.[7]

Q2: How can I monitor the progress of my purification?

  • A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring purification. By spotting the crude mixture, the fractions collected from a column, and the final product on a TLC plate, you can visualize the separation of your desired compound from impurities. The disappearance of impurity spots and the presence of a single spot for the final product indicate successful purification.

Q3: My purified polar nitrostyrene is a yellow solid. Is this normal?

  • A3: Yes, many nitrostyrenes are yellow crystalline solids in their pure form. The color is due to the conjugated system of the molecule.

Q4: What are the stability considerations for polar nitrostyrenes during purification?

  • A4: Polar nitrostyrenes can be sensitive to:

    • Base: Strong bases can cause decomposition or polymerization. It is noted that alkaline solutions of nitrostyrene intermediates can be sensitive and should be handled quickly at low temperatures.[7]

    • Heat: Prolonged heating can lead to the formation of polymeric byproducts.[2]

    • Light: Some nitrostyrenes can undergo photoisomerization from the E to the Z isomer upon exposure to UV light.[8] It is generally good practice to protect them from direct, strong light.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of your crude product in various solvents. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude polar nitrostyrene in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) with swirling until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Determine the optimal solvent system for your separation using TLC. The target compound should have an Rf of approximately 0.25-0.35.

  • Column Packing: Pack a chromatography column with silica gel or alumina using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude nitrostyrene in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a solvent gradient, start with the less polar solvent system and gradually increase the polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified polar nitrostyrene.

Visualizations

TroubleshootingRecrystallization start Recrystallization Attempted oiling_out Product 'Oils Out'? start->oiling_out colored_product Product is Colored? oiling_out->colored_product No reheat_cool_slowly Re-dissolve and cool slowly oiling_out->reheat_cool_slowly Yes low_yield Low Yield? colored_product->low_yield No charcoal Treat with activated charcoal colored_product->charcoal Yes success Pure Crystals Obtained low_yield->success No check_solvent_vol Used minimum hot solvent? low_yield->check_solvent_vol Yes scratch_seed Scratch flask or add seed crystal reheat_cool_slowly->scratch_seed change_solvent Change solvent or use mixed solvent system scratch_seed->change_solvent change_solvent->colored_product recrystallize_again Perform a second recrystallization charcoal->recrystallize_again column_chrom Consider column chromatography recrystallize_again->column_chrom column_chrom->low_yield prevent_premature_xtal Prevented premature crystallization? check_solvent_vol->prevent_premature_xtal ensure_complete_xtal Ensured complete cooling? prevent_premature_xtal->ensure_complete_xtal ensure_complete_xtal->success

Caption: Troubleshooting Decision Tree for Recrystallization.

ColumnChromatographyWorkflow start Crude Polar Nitrostyrene tlc 1. TLC Analysis to Determine Optimal Solvent System (Rf ≈ 0.25-0.35) start->tlc pack_column 2. Pack Column with Silica Gel or Alumina tlc->pack_column load_sample 3. Load Sample in Minimal Solvent pack_column->load_sample elute 4. Elute with Solvent System (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate end Purified Polar Nitrostyrene evaporate->end

Caption: General Workflow for Column Chromatography Purification.

References

Technical Support Center: Scaling Up the Synthesis of p-Hydroxy-β-methyl-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of p-hydroxy-β-methyl-β-nitrostyrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing p-hydroxy-β-methyl-β-nitrostyrene?

A1: The most prevalent method is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of p-hydroxybenzaldehyde with nitroethane.[1][2] The intermediate β-hydroxy nitroalkane can then be dehydrated to form the desired p-hydroxy-β-methyl-β-nitrostyrene, often in a one-pot procedure.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are p-hydroxybenzaldehyde and nitroethane. A variety of catalysts and solvents can be employed. Common catalysts include primary amines (like methylamine or n-butylamine), ammonium acetate, or basic ion-exchange resins.[1][3] The choice of solvent often depends on the catalyst, with options including acetic acid, ethanol, or even solvent-free conditions.[3][4]

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time, temperature, or catalyst concentration. Another significant factor can be the decomposition of the starting material or product, especially at elevated temperatures. The phenolic hydroxyl group in p-hydroxybenzaldehyde can sometimes interfere with the reaction, and protecting this group may improve yields, although this adds extra steps to the synthesis.[5] Additionally, side reactions such as polymerization of the nitrostyrene product can reduce the overall yield.

Q4: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A4: A common side product is the β-hydroxy nitroalkane intermediate if the dehydration step is incomplete. To favor the formation of the nitrostyrene, azeotropic removal of water using a solvent like toluene can be employed.[5] Polymerization of the final p-hydroxy-β-methyl-β-nitrostyrene can also occur, especially under strongly basic conditions or at high temperatures. Using a milder catalyst or optimizing the reaction temperature can help minimize this. Other potential side reactions include the Cannizzaro reaction of the aldehyde under strongly basic conditions, although this is less common with the milder catalysts typically used for the Henry reaction.

Q5: What is the best method for purifying the crude p-hydroxy-β-methyl-β-nitrostyrene?

A5: Recrystallization is the most common and effective method for purifying the final product. A common procedure involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly to form crystals. For the closely related p-hydroxy-β-nitrostyrene, a method involving precipitation in ice water followed by recrystallization from an ethanol/water mixture has been reported to yield a high-purity product.[6] The choice of recrystallization solvent is critical and may require some experimentation; common solvents to consider include ethanol, methanol, or mixtures with water.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poor quality of starting materials.1. Use a fresh batch of catalyst. If using a primary amine, ensure it has not degraded.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. Extend the reaction time if necessary.3. Check the purity of p-hydroxybenzaldehyde and nitroethane. Purify the starting materials if needed.
Formation of a Thick, Intractable Reaction Mixture Polymerization of the nitrostyrene product.1. Lower the reaction temperature.2. Use a less basic catalyst or a lower concentration of the catalyst.3. Ensure efficient stirring throughout the reaction.
Product Oiling Out During Recrystallization 1. The solvent is too nonpolar for the product.2. The cooling process is too rapid.3. Presence of impurities.1. Try a more polar solvent or a solvent mixture.2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.3. Attempt to purify the crude product by column chromatography before recrystallization.
Incomplete Dehydration of the Nitroalkanol Intermediate Insufficient heat or lack of a dehydrating agent.1. If conducting a one-pot reaction, ensure the temperature is high enough to facilitate dehydration after the initial condensation.2. Consider adding a dehydrating agent or using a Dean-Stark trap with a suitable solvent (e.g., toluene) to remove water azeotropically.[5]
Discoloration of the Product (Dark Orange or Brown) Decomposition of the product or starting materials at high temperatures.1. Lower the reaction temperature.2. Minimize the reaction time.3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes various reported methods for the synthesis of β-methyl-β-nitrostyrenes, providing a comparative overview of reaction conditions and yields. Note that the specific yields for p-hydroxy-β-methyl-β-nitrostyrene may vary and optimization is recommended.

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference/Notes
Ammonium AcetateAcetic Acid1005Not specifiedGeneral method for β-methyl-β-nitrostyrenes.[7]
Ammonium AcetateAcetic Acid80275For the synthesis of 1-(3-hydroxyphenyl)-2-nitropropene.[4]
n-ButylamineTolueneRefluxNot specifiedNot specifiedA Dean-Stark trap is used to remove water.
CyclohexylamineAcetic Acid100662For the synthesis of phenyl-2-nitropropene.[3]
MethylamineEthanolSlight heating471-75For the synthesis of phenyl-2-nitropropene.[3]

Experimental Protocols

Method 1: Ammonium Acetate in Acetic Acid (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 1-(3-hydroxyphenyl)-2-nitropropene and should be a good starting point for the synthesis of the p-hydroxy isomer.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-hydroxybenzaldehyde (1 eq.) in anhydrous acetic acid.

  • Addition of Reagents: To this solution, add nitroethane (2 eq.) followed by ammonium acetate (0.5 eq.) as the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. The crude p-hydroxy-β-methyl-β-nitrostyrene will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with water. The crude product can then be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Method 2: Primary Amine Catalysis (General Procedure)

This is a general procedure based on the use of primary amines as catalysts for the Henry reaction.[3]

  • Reaction Mixture: In a flask, combine p-hydroxybenzaldehyde (1 eq.), nitroethane (1.2 eq.), and a primary amine catalyst such as n-butylamine or methylamine (0.1 eq.).

  • Solvent Options: The reaction can be run neat (without solvent) or in a solvent like ethanol.

  • Reaction Conditions: Gently heat the mixture with stirring. The optimal temperature will depend on the specific amine and solvent used but is typically in the range of 40-80 °C. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification: Once the reaction is complete (as determined by TLC), the work-up procedure will depend on the solvent used. If run neat, the product may crystallize upon cooling. If a solvent is used, it may need to be removed under reduced pressure. The crude product is then purified by recrystallization.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of p-Hydroxy-β-methyl-β-nitrostyrene p_hydroxybenzaldehyde p-Hydroxybenzaldehyde intermediate β-Hydroxy Nitroalkane (Intermediate) p_hydroxybenzaldehyde->intermediate + Nitroethane (Base Catalyst) nitroethane Nitroethane nitroethane->intermediate product p-Hydroxy-β-methyl-β-nitrostyrene intermediate->product - H2O (Dehydration)

Caption: Reaction pathway for the synthesis of p-hydroxy-β-methyl-β-nitrostyrene.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Low Yield or Incomplete Reaction check_reagents Check Purity of Starting Materials start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst optimize_conditions Optimize Reaction (Temp, Time) start->optimize_conditions side_reactions Investigate for Side Reactions (TLC, NMR) optimize_conditions->side_reactions purification_issue Difficulty in Purification recrystallization Optimize Recrystallization Solvent and Conditions purification_issue->recrystallization chromatography Consider Column Chromatography recrystallization->chromatography

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Column Chromatography for Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing column chromatography conditions for nitrophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating nitrophenol isomers using column chromatography? A1: The separation of nitrophenol isomers (ortho, meta, and para) is based on their differences in polarity. In normal-phase chromatography (e.g., using a silica gel stationary phase), the elution order is determined by the polarity of the isomers. O-nitrophenol can form an intramolecular hydrogen bond, which reduces its interaction with the polar stationary phase, making it less polar than p-nitrophenol.[1] Consequently, o-nitrophenol elutes first.

Q2: What are the common stationary phases used for nitrophenol separation? A2: For normal-phase column chromatography, the most common stationary phases are silica gel and alumina.[1][2] For reverse-phase high-performance liquid chromatography (RP-HPLC), C18 columns are frequently used.[3][4]

Q3: Which mobile phases are typically recommended for normal-phase separation of nitrophenols? A3: The choice of mobile phase depends on the specific isomers and the desired separation. Common solvent systems include mixtures of a non-polar solvent and a slightly more polar solvent, such as:

  • Dichloromethane (DCM) / Hexane[1][5]

  • Dichloromethane (DCM) / Ethyl Acetate[5]

  • Hexane / Ethyl Acetate[6]

  • Diethyl Ether / Hexanes[2]

  • Benzene[7]

Q4: What is gradient elution and when should I use it for nitrophenol separation? A4: Gradient elution is a technique where the composition of the mobile phase is changed during the separation process.[8][9] It is particularly useful for mixtures containing compounds with a wide range of polarities, such as separating the less polar o-nitrophenol from the more polar p-nitrophenol. You can start with a less polar solvent system to elute the first compound and then gradually increase the polarity to elute the more strongly retained compounds, which improves peak shape and reduces analysis time.[5][9]

Q5: How do I prepare my crude nitrophenol mixture for loading onto the column? A5: The sample should be dissolved in the minimum amount of solvent required for complete dissolution.[10] Using a solvent that is part of, or slightly more polar than, the initial mobile phase is often a good practice.[10] If the sample has poor solubility in the mobile phase, dry loading—where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column—is a highly effective alternative.[10]

Troubleshooting Guide

Issue 1: Poor Separation or Co-elution of Isomers

Q: My nitrophenol isomers are not separating well and are eluting together (co-eluting). What should I do? A: Co-elution occurs when two or more compounds have very similar retention times.[11][12] To resolve this, you need to adjust the separation conditions to enhance the differential migration of the analytes.

  • Adjust Mobile Phase Polarity: The most common cause is a mobile phase that is too polar (too strong). This moves all components through the column too quickly, preventing proper separation.

    • Solution: Decrease the polarity of your mobile phase. For a normal-phase system (silica gel), this means increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture). This will increase the retention time of the compounds, allowing for better separation.[11]

  • Change Solvent Selectivity: If adjusting polarity isn't sufficient, the solvents themselves may not be providing enough selectivity.

    • Solution: Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider switching to a dichloromethane/hexane system. Different solvents interact with your compounds in unique ways, which can significantly alter the separation.

  • Check Column Loading: Overloading the column with too much sample can lead to broad peaks that merge.

    • Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a mass ratio of silica gel to sample of at least 30:1.

Issue 2: Peak Tailing

Q: The peaks in my chromatogram are asymmetrical, with a distinct "tail." How can I fix this? A: Peak tailing is often caused by strong, unwanted secondary interactions between the analyte and the stationary phase.[13][14] Phenolic compounds are particularly prone to this due to interactions with acidic silanol groups on the silica surface.[13]

  • Secondary Interactions with Silica: The acidic nature of nitrophenols can lead to strong binding with the silica gel.

    • Solution 1: Add a small amount of a modifier to the mobile phase, such as acetic acid or triethylamine (depending on the analyte's nature), to mask the active silanol sites.

    • Solution 2 (HPLC): Operate at a lower pH. This keeps the silanol groups on the stationary phase protonated, reducing their interaction with the analytes.[15]

  • Column Degradation: A void at the top of the column bed or channeling within the packing material can cause peak tailing.[14]

    • Solution: Ensure the column is packed uniformly and that the top of the bed is flat and protected with a layer of sand.[2] If a void has formed, you may need to repack the column.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (more polar in normal-phase) than the mobile phase, it can cause peak distortion.[13][16]

    • Solution: Dissolve the sample in the mobile phase itself or use the dry loading technique.

Issue 3: Low or No Recovery of Product

Q: I've run the column, but I can't seem to recover my compound, or the yield is very low. What went wrong? A: This issue can stem from several factors, from irreversible binding to compound instability.

  • Compound is Stuck on the Column: The mobile phase may be too weak (not polar enough) to elute your compound. This is common for highly polar derivatives like dinitrophenols.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). If you started with 10% ethyl acetate in hexane, try increasing it to 20%, 50%, or even 100% ethyl acetate to wash the column.

  • Compound Decomposed on the Column: Silica gel is acidic and can cause sensitive compounds to degrade.[17]

    • Solution 1: First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots appear (a 2D TLC test can also be used).[17]

    • Solution 2: If the compound is acid-sensitive, switch to a more neutral stationary phase like alumina or deactivate the silica gel by treating it with a base like triethylamine.[17]

  • Compound Eluted in the Solvent Front: If your initial mobile phase was too strong, your compound may have eluted very quickly with the initial solvent front, before you began collecting fractions.[17]

    • Solution: Always collect the very first fractions as the solvent begins to elute from the column and check them via TLC.

Data Presentation: Example Separation Conditions

The following tables summarize typical conditions used for the separation of nitrophenol derivatives in both HPLC and classic column chromatography.

Table 1: HPLC Conditions for Nitrophenol Analysis

Parameter Condition Compound(s) Reference
Column Chromolith RP-18e (150 mm × 4.6 mm) Phenol, 4-NP, 2-NP, 4,6-DNOC, 2,4-DNP [3]
Mobile Phase 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) Phenol, 4-NP, 2-NP, 4,6-DNOC, 2,4-DNP [3]
Flow Rate 3.0 mL/min Phenol, 4-NP, 2-NP, 4,6-DNOC, 2,4-DNP [3]
Detection UV-Vis (DAD) Phenol, 4-NP, 2-NP, 4,6-DNOC, 2,4-DNP [3]

| Analysis Time | < 3.5 minutes | Phenol, 4-NP, 2-NP, 4,6-DNOC, 2,4-DNP |[3] |

NP: Nitrophenol, DNOC: Dinitro-o-cresol, DNP: Dinitrophenol

Table 2: Column Chromatography Conditions for o/p-Nitrophenol Separation

Parameter Condition Compound(s) Reference
Stationary Phase Silica Gel o-nitrophenol, p-nitrophenol [1][5]
Mobile Phase 1 60:40 Dichloromethane/Hexanes Elutes o-nitrophenol [5]
Mobile Phase 2 50:50 Dichloromethane/Ethyl Acetate Elutes p-nitrophenol [5]
Stationary Phase Activated Alumina o-nitrophenol, p-nitrophenol [7]

| Mobile Phase | Benzene, followed by Water | Elutes o-nitrophenol, then p-nitrophenol |[7] |

Experimental Protocols

Protocol: Separation of o-Nitrophenol and p-Nitrophenol using Silica Gel Column Chromatography

This protocol provides a general methodology for the separation of a mixture of ortho- and para-nitrophenol.

  • TLC Analysis:

    • First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal solvent system should give a good separation between the o- and p-nitrophenol spots, with the less polar o-nitrophenol having a higher Rf value (around 0.3-0.4).

  • Column Preparation (Wet Packing):

    • Secure a glass chromatography column vertically to a stand.

    • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand (approx. 0.5 cm).[2]

    • Fill the column about halfway with the chosen non-polar solvent (e.g., hexane).

    • Prepare a slurry of silica gel in the same non-polar solvent. Slowly pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent it from being disturbed.[2]

    • Open the stopcock and drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [10]

  • Sample Loading:

    • Dissolve the crude nitrophenol mixture in the minimum volume of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully use a pipette to add the dissolved sample evenly onto the top sand layer.

    • Open the stopcock and allow the sample to absorb onto the silica bed, again draining the solvent to the top of the sand layer.

    • Gently add a small amount of the initial, least polar mobile phase to wash any remaining sample from the column walls onto the bed.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the initial mobile phase.

    • Begin elution by opening the stopcock to achieve a steady drip rate.

    • Start collecting the eluent in numbered test tubes or flasks (fractions).

    • The less polar, light-yellow o-nitrophenol will elute first.[7]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Once the o-nitrophenol has completely eluted, you can switch to a more polar mobile phase (e.g., increase the percentage of ethyl acetate) to speed up the elution of the more polar, dark-yellow p-nitrophenol.[5]

  • Analysis:

    • Combine the fractions that contain the pure desired product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to isolate the purified nitrophenol derivative.

Mandatory Visualizations

Workflow_Optimization cluster_prep 1. Preparation & Analysis cluster_column 2. Column Setup cluster_elution 3. Elution & Monitoring cluster_post 4. Isolation & Verification TLC Analyze Crude Mixture by TLC SelectSolvent Select Optimal Solvent System (Rf of target ~0.3) TLC->SelectSolvent PackColumn Pack Column with Stationary Phase (e.g., Silica) SelectSolvent->PackColumn LoadSample Load Sample (Wet or Dry Loading) PackColumn->LoadSample Elute Elute with Mobile Phase (Isocratic or Gradient) LoadSample->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Verify Verify Purity (NMR, MP, etc.) Evaporate->Verify

Caption: Workflow for optimizing nitrophenol separation.

Troubleshooting_Tree cluster_separation Poor Separation / Co-elution cluster_tailing Peak Tailing cluster_recovery Low / No Recovery Start Problem Encountered Q_Sep Are peaks overlapping? Start->Q_Sep Q_Tail Are peaks asymmetrical? Start->Q_Tail Q_Rec Is compound missing? Start->Q_Rec A_Polarity Decrease mobile phase polarity Q_Sep->A_Polarity Yes A_Overload Reduce sample load A_Polarity->A_Overload A_Solvent Change solvent system A_Overload->A_Solvent A_Modifier Add modifier (e.g., AcOH) to mobile phase Q_Tail->A_Modifier Yes A_Packing Check column for voids/ repack if necessary A_Modifier->A_Packing A_DryLoad Use dry loading method A_Packing->A_DryLoad A_IncreasePol Increase mobile phase polarity (run gradient) Q_Rec->A_IncreasePol Yes A_Decomp Check for decomposition on silica (TLC test) A_IncreasePol->A_Decomp A_Stationary Switch to neutral stationary phase (e.g., Alumina) A_Decomp->A_Stationary

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Resolving Analytical Peaks of Nitrostyrene Isomers in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical peaks of nitrostyrene isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating nitrostyrene isomers by HPLC?

A1: The primary challenges in separating nitrostyrene isomers, such as positional (ortho-, meta-, para-) and geometric (cis/trans) isomers, stem from their similar physicochemical properties. These include:

  • Similar Polarity: Isomers often have very close polarities, leading to co-elution or poor resolution in standard reversed-phase HPLC systems.

  • Structural Similarity: The subtle differences in the spatial arrangement of atoms make it difficult for the stationary phase to differentiate between the isomers.

  • Potential for On-Column Degradation: Some nitrostyrene compounds can be unstable under certain mobile phase conditions or when exposed to light, leading to the appearance of unexpected peaks or loss of analyte. For instance, β-methyl-β-nitrostyrene has been shown to be unstable in acetonitrile when exposed to natural light, undergoing photo-isomerization.[1][2]

Q2: What type of HPLC column is best suited for separating nitrostyrene isomers?

A2: The choice of column is critical for the successful separation of nitrostyrene isomers. While a standard C18 column can be a good starting point, more specialized columns often provide better resolution. Consider the following options:

  • Phenyl-Hexyl or Biphenyl Columns: These columns are highly recommended for separating aromatic isomers. The phenyl groups in the stationary phase can interact with the aromatic ring of the nitrostyrene isomers through π-π interactions, providing a different selectivity mechanism compared to the hydrophobic interactions of a C18 column.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which can help to improve peak shape and provide alternative selectivity for polar analytes.

  • Polystyrene-Divinylbenzene (PS-DVB) Columns: These polymeric columns can offer unique selectivity for aromatic compounds and are stable over a wide pH range. A PS-DVB column has been successfully used to separate β-methyl-β-nitrostyrene from its related substances.[1][2]

Q3: How does the mobile phase composition affect the separation of nitrostyrene isomers?

A3: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in achieving separation.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They can provide different selectivities. For separations involving π-π interactions on a phenyl column, methanol is often preferred as it is less likely to interfere with these interactions compared to acetonitrile.

  • Mobile Phase pH: While nitrostyrenes are generally neutral compounds, the pH of the mobile phase can influence the ionization of any acidic or basic impurities and affect the surface chemistry of the silica-based stationary phase. It is advisable to work within the stable pH range of the column, typically pH 2-8 for silica-based columns.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of nitrostyrene isomers.

Issue 1: Poor Resolution or Co-eluting Peaks

Q: My nitrostyrene isomers are not separating. What should I do?

A: Poor resolution is the most common challenge. Here is a step-by-step approach to improve the separation:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The change in solvent can alter the selectivity.

    • Adjust the Organic/Aqueous Ratio: Perform a gradient run to determine the optimal elution conditions. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Change the Column:

    • If you are using a C18 column, switch to a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl column, to leverage π-π interactions.

  • Adjust the Temperature:

    • Lowering the column temperature can sometimes increase retention and improve resolution, but it will also increase backpressure and run time.

Issue 2: Peak Tailing

Q: The peaks for my nitrostyrene isomers are tailing. What could be the cause?

A: Peak tailing can be caused by several factors. Here's how to troubleshoot this issue:

  • Secondary Interactions: Tailing of aromatic compounds can occur due to secondary interactions with the stationary phase. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid or phosphoric acid) can help to suppress these interactions.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Appearance of Unexpected Peaks

Q: I am seeing extra peaks in my chromatogram that I don't expect. What are they?

A: Unexpected peaks can be due to impurities, degradation products, or ghost peaks.

  • Analyte Instability: Nitrostyrenes can be unstable. For example, β-methyl-β-nitrostyrene is known to undergo photo-isomerization in acetonitrile.[1][2] Prepare samples fresh and protect them from light.

  • Impure Solvents or Reagents: Ensure that you are using high-purity HPLC-grade solvents and fresh reagents.

  • Carryover from Previous Injections: A proper needle wash program in your autosampler can help to minimize carryover.

Experimental Protocols

Protocol 1: Method Development for the Separation of Nitrostyrene Positional Isomers (o-, m-, p-nitrostyrene)

This protocol provides a general workflow for developing a robust HPLC method for separating positional isomers of nitrostyrene.

  • Column Selection:

    • Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min

    • Detector Wavelength: 254 nm

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0 40
      20 80
      21 40

      | 25 | 40 |

  • Optimization:

    • Based on the initial results, adjust the gradient to improve the resolution between the isomers. A shallower gradient over the elution window of the isomers is often effective.

    • If resolution is still insufficient, try switching the organic modifier to acetonitrile.

Protocol 2: Analysis of β-Methyl-β-Nitrostyrene and Its Related Substances

This method was established for the determination of β-methyl-β-nitrostyrene (MNS) and its related substances, benzaldehyde and nitroethane.[1][2]

  • Column: Polystyrene-divinylbenzene (PS-DVB) column (25 cm × 4.6 mm i.d., 6 μm)

  • Mobile Phase: Acetonitrile (ACN) and Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 250 nm

  • Gradient Program:

    Time (min) %ACN
    0 74

    | 8 | 92 |

Data Presentation

Table 1: Chromatographic Data for the Separation of β-Methyl-β-Nitrostyrene and Related Substances
CompoundRetention Time (min)Resolution
Benzaldehyde3.66-
Nitroethane5.516.76
β-Methyl-β-nitrostyrene (MNS)8.948.69

Data obtained using the experimental protocol for the analysis of β-Methyl-β-Nitrostyrene and its related substances.[1][2]

Visualizations

TroubleshootingWorkflow start Start: Poor Peak Resolution check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase change_solvent Switch Organic Modifier (ACN <-> MeOH) check_mobile_phase->change_solvent Selectivity Issue adjust_gradient Optimize Gradient Profile (e.g., shallower gradient) check_mobile_phase->adjust_gradient Resolution Issue check_column Evaluate Column Performance change_solvent->check_column adjust_gradient->check_column change_column Change Column Chemistry (e.g., C18 -> Phenyl-Hexyl) check_column->change_column Persistent Co-elution optimize_temp Adjust Column Temperature change_column->optimize_temp end End: Improved Resolution optimize_temp->end

Caption: Troubleshooting workflow for poor peak resolution in HPLC analysis of nitrostyrene isomers.

ExperimentalWorkflow start Start: Method Development column_selection Select Appropriate Column (e.g., Phenyl-Hexyl) start->column_selection mobile_phase_prep Prepare Mobile Phases (A: Aqueous, B: Organic) column_selection->mobile_phase_prep initial_gradient Run Initial Gradient mobile_phase_prep->initial_gradient evaluate_results Evaluate Chromatogram (Resolution, Peak Shape) initial_gradient->evaluate_results optimize Optimize Conditions evaluate_results->optimize adjust_gradient Adjust Gradient Profile optimize->adjust_gradient Insufficient Resolution change_solvent Change Organic Modifier optimize->change_solvent Poor Selectivity final_method Finalize Method optimize->final_method Acceptable Separation adjust_gradient->evaluate_results change_solvent->evaluate_results

Caption: Experimental workflow for developing an HPLC method for nitrostyrene isomer separation.

References

Technical Support Center: Managing Exothermic Henry Condensation at Scale

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the exothermic nature of the Henry (nitroaldol) condensation reaction at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What makes the Henry reaction exothermic and why is this a concern at scale?

A1: The Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is exothermic, meaning it releases heat.[1][2] This is due to the formation of stronger bonds in the product molecule compared to the reactants, resulting in a net release of energy.[3][4] At a laboratory scale, this heat often dissipates into the surrounding environment. However, when scaling up, the reactor's volume increases at a much faster rate (by the cube of the radius) than its surface area (by the square of the radius), which is responsible for heat dissipation.[5][6] This disparity can lead to heat accumulation, a rapid increase in reaction rate, and potentially a dangerous thermal runaway.[7][8]

Q2: What are the primary risks associated with a runaway Henry reaction?

A2: An uncontrolled exothermic Henry reaction can lead to several hazardous situations, including:

  • Rapid Temperature and Pressure Increase: This can exceed the temperature and pressure limits of the reactor, potentially leading to vessel rupture or an explosion.[7][9]

  • Boiling Over of Reaction Mixture: The rapid temperature increase can cause the solvent and reactants to boil violently.

  • Formation of Unwanted and Potentially Unstable Side-Products: At elevated temperatures, the selectivity of the Henry reaction can decrease, leading to the formation of byproducts such as nitroalkenes (from dehydration of the β-nitro alcohol) or products from side reactions like the Cannizzaro reaction.[10][11] Some of these byproducts may be less stable and contribute to the overall hazard.

  • Release of Toxic Fumes: In the event of a runaway reaction, there is a risk of releasing flammable or toxic materials.[12]

Q3: How does the choice of base impact the exotherm of the Henry reaction at scale?

A3: The base is a crucial component in the Henry reaction as it deprotonates the nitroalkane to form the reactive nitronate anion.[11] The strength and concentration of the base can significantly influence the reaction rate and, consequently, the rate of heat generation. While a variety of bases can be used, including alkali metal hydroxides, alkoxides, and organic amine bases, stronger bases or higher concentrations will generally lead to a faster reaction and a more pronounced exotherm.[10][13] When scaling up, it is often advisable to use a milder base or a catalytic amount to better control the reaction rate and heat evolution.[6]

Q4: Can the choice of solvent affect the management of the reaction exotherm?

A4: Yes, the solvent plays a role in heat dissipation. Solvents with higher heat capacities can absorb more heat for a given temperature increase, and those with higher thermal conductivity can transfer heat more efficiently to the reactor walls and cooling system. The reaction rate and stereoselectivity can also be influenced by the solvent, which in turn affects the exotherm.[14][15] For example, a computational study has shown that the Henry reaction proceeds more slowly in water than in DMSO due to differences in the solvation of the transition state.[14]

Q5: What are Process Analytical Technologies (PAT) and how can they be used to monitor and control the Henry reaction exotherm?

A5: Process Analytical Technologies (PAT) are systems for the real-time analysis and control of manufacturing processes.[16] For an exothermic reaction like the Henry condensation, PAT can be invaluable for ensuring safety and consistency.[1] Techniques such as in-situ Infrared (IR) spectroscopy can monitor the concentration of reactants and products in real-time, providing a direct measure of the reaction progress and rate.[1][17] This data can be used to control parameters like reactant addition rate to maintain a safe and controlled exotherm.[5] Other PAT tools include online mass spectrometry and UV-vis spectroscopy.[4]

Troubleshooting Guides

Issue 1: Sudden and Rapid Temperature Increase

Symptoms:

  • A sharp rise in the internal reaction temperature that is difficult to control with the cooling system.

  • An increase in reactor pressure.

  • Visible signs of boiling or vigorous off-gassing.

Possible Causes:

  • Loss of Cooling: Failure of the cooling system (e.g., chiller malfunction, loss of coolant flow).

  • Excessive Reactant Addition Rate: Adding one of the reactants too quickly can lead to a rapid accumulation of unreacted material and a sudden, uncontrolled reaction.

  • Poor Mixing: Inadequate agitation can create localized "hot spots" where the reaction rate is much higher, which can then propagate through the rest of the reaction mixture.

  • Incorrect Reagent Concentration: Using a more concentrated base or reactant than specified in the protocol.

Immediate Actions:

  • Stop Reactant Feed: Immediately halt the addition of any further reactants.

  • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to initiate an emergency shutdown procedure, which may involve adding a pre-determined quenching agent to stop the reaction.[9]

  • Vent Pressure: If the reactor is equipped with an emergency venting system, it will activate to relieve excess pressure.[9]

Preventative Measures:

  • Thorough Risk Assessment: Conduct a comprehensive risk assessment before scaling up, including calculating the adiabatic temperature rise.

  • Controlled Addition: Utilize a semi-batch process with controlled addition of one of the reactants. The addition rate should be determined based on the reactor's heat removal capacity.[6]

  • Robust Cooling System: Ensure the cooling system is appropriately sized and has built-in redundancies.[18]

  • Effective Agitation: Use an appropriate stirrer and agitation speed to ensure good mixing and prevent hot spots.

  • Real-time Monitoring: Employ temperature and pressure sensors with alarms to provide early warnings of deviations from the set parameters.[9]

Issue 2: Reaction Fails to Initiate or is Sluggish

Symptoms:

  • No observable temperature increase after the initial addition of reactants.

  • Slow or incomplete conversion of starting materials as monitored by analytical techniques (e.g., TLC, in-situ IR).

Possible Causes:

  • Catalyst Deactivation: If a catalyst is being used, it may have been deactivated by impurities in the reactants or solvent.[19][20]

  • Insufficient Base: The amount or strength of the base may be insufficient to deprotonate the nitroalkane effectively.

  • Low Reaction Temperature: The initial temperature may be too low for the reaction to proceed at a reasonable rate.

  • Poor Quality Reagents: Reactants or solvents may be of poor quality or contain inhibitors.

Troubleshooting Steps:

  • Verify Reagent Quality: Check the purity and activity of the reactants and catalyst.

  • Check Base Addition: Ensure the correct amount of base was added. A small, controlled addition of more base could be considered, but with extreme caution due to the risk of a delayed, rapid reaction.

  • Gradual Temperature Increase: Slowly and carefully increase the reaction temperature while closely monitoring for any signs of an exotherm.

  • Analytical Monitoring: Use in-situ analytical techniques to determine if any product is being formed.

Issue 3: Formation of Significant Byproducts

Symptoms:

  • Lower than expected yield of the desired β-nitro alcohol.

  • Presence of unexpected spots on a TLC plate or peaks in a chromatogram.

  • Changes in the physical appearance of the reaction mixture (e.g., color change, precipitation).

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can favor side reactions such as the dehydration of the β-nitro alcohol to a nitroalkene or the retro-Henry reaction.[10]

  • Cannizzaro Reaction: For aldehydes without α-hydrogens, a base-catalyzed self-condensation (Cannizzaro reaction) can occur, especially with sterically hindered substrates.[11][21]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.

Preventative and Corrective Actions:

  • Optimize Temperature: Maintain a lower and more controlled reaction temperature.

  • Controlled Addition: Slow, controlled addition of the aldehyde can minimize its concentration in the reactor at any given time, reducing the likelihood of the Cannizzaro reaction.

  • Careful Stoichiometry: Ensure accurate measurement and addition of all reactants.

  • Purification: Develop a robust purification strategy to separate the desired product from byproducts.

Quantitative Data

Table 1: Effect of Temperature on a Henry Reaction (Benzaldehyde and Nitromethane)

EntryTemperature (°C)Yield (%)
1Room Temperature92
2-4076

Data adapted from a study on an asymmetric Henry reaction. Note that while the yield decreases at lower temperatures, controlling the exotherm is often prioritized for safety at scale.[10]

Table 2: Heat Transfer and Cooling Capacity for a Scaled-Up Exothermic Reaction (Illustrative Example)

ParameterValueUnit
Batch Size2000kg
Reactor Volume12,000L
Heat Transfer Area (A)15.1
Heat Transfer Coefficient (U) - Glass Lined Steel~300W/m²K
Maximum Temperature Difference (ΔT)50°C
Maximum Cooling Capacity (UAΔT) 226,500 W

This table provides an example of how to calculate the maximum cooling capacity of a jacketed reactor. This value is critical for determining the maximum safe reactant addition rate.

Experimental Protocols

General Protocol for a Scaled-Up, Jacketed Batch Reactor
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and all safety features (pressure relief valve, emergency quench system, etc.) are operational.

    • Start the agitator at a pre-determined speed to ensure good mixing.

    • Begin circulating coolant through the reactor jacket to bring the internal temperature to the desired starting point (e.g., 0-5 °C).

  • Reactant Charging:

    • Charge the reactor with the nitroalkane and solvent.

    • Charge the base to the reactor.

    • Prepare the aldehyde in a separate addition vessel.

  • Controlled Addition:

    • Begin the slow, controlled addition of the aldehyde to the reactor via a metering pump. The addition rate should be calculated based on the heat of reaction and the reactor's cooling capacity to ensure the temperature does not exceed the set limit.

    • Continuously monitor the internal temperature and the temperature of the cooling jacket inlet and outlet.

    • If the internal temperature rises above the set point, slow down or temporarily stop the aldehyde addition.

  • Reaction Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., in-situ IR, regular sampling for HPLC analysis).

    • Maintain the reaction temperature within the desired range for the specified reaction time after the addition is complete.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., an acid to neutralize the base). The quenching process may also be exothermic and should be done in a controlled manner.

    • Proceed with the established work-up and purification protocol.

Visualizations

Troubleshooting Logic for a Sudden Temperature Increase

Troubleshooting_Exotherm start Sudden Temperature Increase Detected stop_feed Immediately Stop Reactant Feed start->stop_feed max_cool Maximize Cooling start->max_cool temp_stabilized Temperature Stabilizes? stop_feed->temp_stabilized max_cool->temp_stabilized check_cooling Check Cooling System for Faults check_addition Review Reactant Addition Rate check_mixing Verify Agitator Function continue_monitoring Continue Monitoring Closely temp_stabilized->continue_monitoring Yes emergency_shutdown Initiate Emergency Shutdown Procedure temp_stabilized->emergency_shutdown No investigate Investigate Root Cause After Stabilization continue_monitoring->investigate investigate->check_cooling investigate->check_addition investigate->check_mixing

Caption: Troubleshooting workflow for a sudden temperature increase.

Cause and Effect Diagram for a Thermal Runaway

Thermal_Runaway cause1 Loss of Cooling effect1 Heat Accumulation cause1->effect1 cause2 Excessive Addition Rate cause2->effect1 cause3 Poor Mixing cause3->effect1 effect2 Increased Reaction Rate effect1->effect2 effect3 Further Heat Generation effect2->effect3 effect3->effect2 Positive Feedback Loop runaway Thermal Runaway effect3->runaway

Caption: Cause and effect diagram for a thermal runaway event.

References

Validation & Comparative

Confirming the Structure of 4-[(E)-2-nitroprop-1-enyl]phenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The definitive structural confirmation of novel organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 4-[(E)-2-nitroprop-1-enyl]phenol, with its specific stereochemistry and functional groups, precise structural elucidation is paramount. While Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for unambiguous solid-state structure determination, a suite of complementary analytical techniques provides essential data for comprehensive characterization. This guide offers a comparative overview of SCXRD and its principal alternatives—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—supported by typical performance data and detailed experimental protocols.

Performance Comparison of Analytical Techniques

The selection of an analytical method for structural confirmation depends on the nature of the sample, the required level of detail, and the specific questions being addressed. The following table summarizes the key performance metrics for each of the discussed techniques in the context of small organic molecule analysis.

TechniqueKey Performance MetricsTypical Values for Small Organic MoleculesInformation Provided
Single Crystal X-ray Diffraction (SCXRD) Resolution (Å), R-factor (%)Resolution: < 1.0 Å[1][2], R-factor: 2-6%[3][4]Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Resolution (Hz or ppm), Sensitivity (S/N ratio)Resolution: High-field instruments offer superior resolution, Sensitivity: Dependent on concentration and instrument (e.g., 800 MHz with a cold probe for low concentration samples).[6]Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms.[7]
Mass Spectrometry (MS) Mass Accuracy (ppm), Mass ResolutionMass Accuracy: < 5 ppm[8][9], Mass Resolution: Varies by analyzer type (e.g., QTOF offers high resolution).[10]Provides the molecular weight of the compound and its elemental composition through high-resolution measurements. Fragmentation patterns offer structural clues.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy Spectral Resolution (cm⁻¹)0.5 - 4 cm⁻¹[12][13]Identifies the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for each analytical technique.

Single Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional atomic structure of a crystalline solid.

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[15]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[15]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffraction spots (reflections).

  • Structure Solution and Refinement: The phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit. The quality of the final structure is assessed by the R-factor and other crystallographic parameters.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure in solution by probing the magnetic properties of atomic nuclei.

Protocol:

  • Sample Preparation: Typically, 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[16] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.[17]

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition: A series of 1D (e.g., ¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed. The choice of experiments depends on the complexity of the molecule and the information required.[6]

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and cross-peaks are analyzed to determine the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a compound.

Protocol:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of 1-10 µg/mL.

  • Ionization: The sample solution is introduced into the mass spectrometer's ion source. Common ionization techniques for small organic molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[18]

  • Mass Analysis: The generated ions are transferred to the mass analyzer (e.g., Quadrupole, Time-of-Flight), where they are separated based on their mass-to-charge ratio (m/z).[19]

  • Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement.[20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[21]

  • Background Spectrum: A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Visualizing the Workflow

To better illustrate the logical flow of structural confirmation, the following diagrams depict the experimental workflows for SCXRD and the combined spectroscopic approach.

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffraction_exp Diffraction Experiment crystal_selection->diffraction_exp integration Integration & Scaling diffraction_exp->integration structure_solution Structure Solution (Direct Methods) integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Workflow for structure determination using Single Crystal X-ray Diffraction.

spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly sample Purified Compound nmr NMR (1D & 2D) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ftir FT-IR sample->ftir nmr_interp Connectivity & Stereochemistry nmr->nmr_interp ms_interp Molecular Formula ms->ms_interp ftir_interp Functional Groups ftir->ftir_interp assembly Structure Assembly nmr_interp->assembly ms_interp->assembly ftir_interp->assembly proposed_structure proposed_structure assembly->proposed_structure Proposed Structure

Caption: Workflow for structure elucidation using combined spectroscopic methods.

References

Comparative Reactivity of Nitrostyrenes in Nucleophilic Additions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern the reactivity of β-nitrostyrenes is crucial for their effective utilization as synthetic intermediates. This guide provides a comparative analysis of the reactivity of substituted β-nitrostyrenes in nucleophilic additions, supported by experimental data and detailed protocols.

The electrophilic nature of the carbon-carbon double bond in β-nitrostyrenes, activated by the strong electron-withdrawing nitro group, makes them excellent Michael acceptors.[1] This reactivity is central to their application in the synthesis of a wide array of organic compounds, including pharmaceuticals and other biologically active molecules. The susceptibility of β-nitrostyrenes to nucleophilic attack can be finely tuned by the presence of substituents on the aromatic ring, influencing reaction rates and, in some cases, the reaction mechanism itself.

Quantitative Comparison of Reactivity

The reactivity of substituted β-nitrostyrenes towards nucleophiles is significantly influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups generally enhance reactivity by further polarizing the double bond, while electron-donating groups have the opposite effect. A kinetic study on the Michael-type reactions of X-substituted β-nitrostyrenes with cyclic secondary amines in acetonitrile provides quantitative insight into these electronic effects.[2][3]

The reactions were found to proceed through both uncatalyzed (governed by the rate constant Kk2) and amine-catalyzed (Kk3) pathways.[2][3] The Hammett plots for these reactions are linear, with positive ρX values of 0.84 for the uncatalyzed route and 2.10 for the catalyzed route, indicating that the reaction rate is sensitive to the electronic nature of the substituent X.[2][3] Specifically, a positive ρ value signifies that electron-withdrawing substituents accelerate the reaction, while electron-donating substituents retard it.

The following table summarizes the second-order rate constants for the reaction of various para-substituted β-nitrostyrenes with piperidine in acetonitrile at 25.0 °C.

Substituent (X)σpKk2 (M-2s-1)Kk3 (M-2s-1)
p-N(CH3)2-0.830.040.12
p-OCH3-0.270.150.88
p-CH3-0.170.211.37
H0.000.332.50
p-Cl0.230.698.13
p-Br0.230.738.91
p-CN0.663.0974.1
p-NO20.785.62186.2

Data extracted from the supporting information of Um, I.-H., Kang, J.-S., & Park, J.-Y. (2013). Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile. The Journal of Organic Chemistry, 78(11), 5604–5610.[2][3]

Experimental Protocols

Synthesis of Substituted β-Nitrostyrenes

A general and efficient method for the synthesis of substituted β-nitrostyrenes is the Henry reaction, which involves the condensation of a substituted benzaldehyde with nitromethane.[4]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Nitromethane (used as solvent)

  • Ammonium acetate (0.24 eq)

  • Acetic acid

Procedure:

  • Dissolve the substituted benzaldehyde and ammonium acetate in nitromethane in a round-bottom flask.

  • Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired substituted β-nitrostyrene.

Kinetic Measurements of Nucleophilic Addition

The kinetics of the Michael-type addition of amines to β-nitrostyrenes can be conveniently monitored using UV-Vis spectrophotometry by following the disappearance of the β-nitrostyrene chromophore.[5][6]

Materials:

  • Substituted β-nitrostyrene stock solution in acetonitrile.

  • Amine (e.g., piperidine) stock solution in acetonitrile.

  • Acetonitrile (spectrophotometric grade).

  • Thermostated UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of amine solutions of varying concentrations in acetonitrile.

  • Equilibrate the amine solutions and the β-nitrostyrene stock solution to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in a thermostated water bath.

  • To initiate the reaction, add a small aliquot of the β-nitrostyrene stock solution to a cuvette containing the amine solution, ensuring the amine concentration is in large excess (at least 20-fold) to maintain pseudo-first-order conditions.

  • Immediately place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer and monitor the decrease in absorbance at the λmax of the β-nitrostyrene (typically around 310-320 nm) over time.

  • Record the absorbance data until the reaction is at least 90% complete.

  • The pseudo-first-order rate constant (kobsd) is determined from the slope of the linear plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at infinite time.

  • The second-order rate constants (Kk2 and Kk3) are then determined by plotting kobsd/[Amine] versus [Amine]. The intercept of this plot gives Kk2 and the slope gives Kk3.[3]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generally accepted mechanism for the nucleophilic addition of a secondary amine to a β-nitrostyrene and a typical experimental workflow for studying its kinetics.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer & Product Formation Nitrostyrene Substituted Nitrostyrene Zwitterion Zwitterionic Intermediate Nitrostyrene->Zwitterion + Amine (k1) Amine Secondary Amine Amine->Zwitterion Zwitterion->Nitrostyrene - Amine (k-1) Product Adduct Product Zwitterion->Product k2 (uncatalyzed) Zwitterion->Product + Amine (k3, catalyzed)

Figure 1: General mechanism for the Michael addition of a secondary amine to a β-nitrostyrene, showing the formation of a zwitterionic intermediate and subsequent product formation via uncatalyzed and catalyzed pathways.

G Start Start Prep_Nitrostyrene Synthesize & Purify Substituted Nitrostyrenes Start->Prep_Nitrostyrene Prep_Solutions Prepare Stock Solutions of Nitrostyrene & Amine in Acetonitrile Prep_Nitrostyrene->Prep_Solutions Kinetics Perform Kinetic Runs (UV-Vis Spectrophotometry) Prep_Solutions->Kinetics Data_Acquisition Record Absorbance vs. Time Data Kinetics->Data_Acquisition Calc_kobs Calculate Pseudo-First-Order Rate Constants (k_obsd) Data_Acquisition->Calc_kobs Calc_k2k3 Determine Second-Order Rate Constants (Kk2 & Kk3) Calc_kobs->Calc_k2k3 Analysis Analyze Substituent Effects (Hammett Plot) Calc_k2k3->Analysis End End Analysis->End

Figure 2: Experimental workflow for the comparative kinetic study of nucleophilic additions to nitrostyrenes.

References

Assessing purity of synthesized 4-[(E)-2-nitroprop-1-enyl]phenol against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Assessing the Purity of Synthesized 4-[(E)-2-nitroprop-1-enyl]phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthesized this compound against a reference standard, offering detailed experimental protocols and data presentation to aid in purity assessment. The methodologies outlined herein are designed to ensure accurate and reproducible results, crucial for research and development in the pharmaceutical sciences.

Comparative Data Analysis

The purity of a synthesized compound is benchmarked against a well-characterized reference standard. While a certified reference standard for this compound may not always be readily available, a closely related compound, 4-hydroxy-β-nitrostyrene, for which data is more accessible, can be used as a primary reference point. The key differences to consider are the presence of a methyl group on the propenyl chain of the target compound, which will influence spectral and chromatographic data.

Below is a summary of expected analytical data for a synthesized batch of this compound compared to a hypothetical high-purity reference standard.

ParameterSynthesized this compound (Typical)High-Purity Reference Standard (Expected)
Appearance Yellow to brownish solidBright yellow crystalline solid
Melting Point (°C) 138-142142-144
Purity by HPLC (%) > 95> 99.5
¹H NMR Shows characteristic peaks for the structure with minor impurity signals.Clean spectrum with sharp, well-resolved peaks consistent with the structure.
¹³C NMR Shows expected carbon signals with potential minor peaks from residual solvents or impurities.All expected carbon signals are present with no extraneous peaks.
Mass Spectrometry Molecular ion peak [M-H]⁻ at m/z 178.05Correct molecular ion peak with expected fragmentation pattern.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis via Henry Condensation

The synthesis of this compound is typically achieved through a Henry condensation reaction between 4-hydroxybenzaldehyde and nitroethane.

Materials:

  • 4-Hydroxybenzaldehyde

  • Nitroethane

  • Ammonium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in a minimal amount of glacial acetic acid.

  • Add a molar excess of nitroethane to the solution.

  • Add a catalytic amount of ammonium acetate.

  • Reflux the mixture with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the yellow precipitate, wash with cold water, and dry under vacuum.

Purification by Recrystallization

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the bright yellow crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

An adapted reverse-phase HPLC method can be used for purity analysis.[2][3]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm and 320 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

Structural Confirmation by Spectroscopy

a. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the aromatic protons (two doublets in the range of δ 6.8-7.8 ppm), a vinyl proton (a quartet or broad singlet around δ 8.0-8.3 ppm), and a methyl group (a doublet around δ 2.5 ppm). The phenolic hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should display the expected number of carbon signals corresponding to the aromatic ring, the vinyl group, the methyl group, and the carbon bearing the nitro group.

b. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in negative mode is suitable for this compound due to the acidic phenolic proton.

  • Expected Result: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at an m/z of approximately 178.05.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Hydroxybenzaldehyde + Nitroethane Reaction Henry Condensation (Reflux) Reactants->Reaction Catalyst Ammonium Acetate in Acetic Acid Catalyst->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Crude_Product Crude Product Precipitation->Crude_Product Recrystallization Recrystallization (Hot Ethanol) Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Purity_Assessment_Workflow cluster_analysis Analytical Workflow Synthesized_Product Synthesized Product HPLC HPLC Purity Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Melting_Point Melting Point Determination Synthesized_Product->Melting_Point Data_Comparison Data Comparison with Reference Standard HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Melting_Point->Data_Comparison Purity_Assessment Final Purity Assessment Data_Comparison->Purity_Assessment Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling Pathway Compound This compound Kinase_A Protein Kinase A Compound->Kinase_A Inhibition Transcription_Factor Transcription Factor X Kinase_A->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Activation Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

References

A Comparative Guide to Nitrostyrene Synthesis: A Statistical Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of nitrostyrene and its derivatives is a critical step in the creation of a wide array of valuable compounds, including pharmaceuticals and other biologically active molecules. The most prevalent method for this synthesis is the Henry reaction, a nitroaldol condensation between an aromatic aldehyde and a nitroalkane.[1][2] However, the classical approach often requires long reaction times and can result in undesirable side products.[1] This guide provides a comparative analysis of various synthetic methodologies for nitrostyrene, presenting experimental data to facilitate the selection of the most efficient protocol.

Comparison of Synthetic Methodologies

The following tables summarize quantitative data for different approaches to nitrostyrene synthesis, offering a clear comparison of their performance based on key experimental parameters.

Table 1: Henry Reaction Conditions and Yields for the Synthesis of β-Nitrostyrene from Benzaldehyde and Nitromethane

MethodCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
Conventional HeatingAmmonium AcetateNitromethaneReflux6 h-[1]
Microwave-AssistedAmmonium AcetateNitromethane1505 min-[1]
Ultrasound-PromotedAmmonium AcetateAcetic Acid223 h99[3]
Alkali-CatalyzedSodium HydroxideMethanol10-15-80-83[4]
Primary Amine CatalysisMethylamineMethanol40-5045 minHigh[5]
Ionic Liquid Catalysis[SFHEA][HSO4]None110-1302-8 h79-83[6]
Copper(II)-PromotedCopper(II) tetrafluoroborate/IodineAcetonitrileRoom Temp.7 h72[7]

Note: Yields can vary significantly based on the specific aromatic aldehyde and reaction scale.

Table 2: Comparison of Catalysts in the Henry Reaction

Catalyst/PromoterAdvantagesDisadvantages
Ammonium AcetateReadily available, effective under various conditions (conventional, microwave).[1]Can require high temperatures and long reaction times.[1]
Sodium HydroxideFast reaction, high yield.[4]Strong base, can lead to side reactions if not carefully controlled.[4]
Primary AminesHigh yields, shorter reaction times at moderate temperatures.[5][8]Potential for polymer formation if product is not removed promptly.[8]
Ionic LiquidsEnvironmentally friendly (solvent-free), catalyst can be reused.[6]May require higher temperatures.[6]
Copper(II) SaltsMild reaction conditions (room temperature).[7]Involves multiple reagents.[7]
UltrasoundRapid and clean reaction at room temperature, high yield.[3]Requires specialized equipment.
MicrowaveDramatically reduces reaction time.[1]Requires specialized equipment.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Conventional Heating Method

This protocol describes the synthesis of 4-hydroxy-3-methoxy-β-nitrostyrene.

  • Materials: 4-hydroxy-3-methoxybenzaldehyde, nitromethane, ammonium acetate.

  • Procedure:

    • Dissolve 1.90 g (12.5 mmol) of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane in a 100 mL round-bottom flask.

    • Add 0.23 g (3.0 mmol) of ammonium acetate to the solution.

    • Heat the mixture under reflux with magnetic stirring for 6 hours.

    • Cool the reaction to room temperature.

    • The product can be further purified by recrystallization.[1]

Microwave-Assisted Method

This method offers a significant reduction in reaction time.

  • Materials: 4-hydroxy-3-methoxybenzaldehyde, nitromethane, ammonium acetate.

  • Procedure:

    • In a 2-5 mL microwave vial, dissolve 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane.

    • Place the vial in a microwave reactor and heat at 150 °C for 5 minutes.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Remove excess nitromethane using a rotary evaporator.

    • The crude product is then worked up and purified by recrystallization from hot isopropanol.[1]

Ultrasound-Promoted Synthesis

This method provides high yields at room temperature.

  • Materials: Aromatic aldehyde, nitromethane, glacial acetic acid, ammonium acetate.

  • Procedure:

    • Mix the aldehyde (20.0 mmol), nitromethane (13.0 mL), glacial acetic acid (3.3 mL), and ammonium acetate (3.324 g).

    • Sonicate the mixture at 22 °C for 3 hours.

    • After the reaction, remove the excess nitromethane.

    • Perform a work-up by partitioning the residue between dichloromethane and water, followed by a brine wash.

    • The crude product is purified by recrystallization from aqueous ethanol.[3]

Alkali-Catalyzed Synthesis

A classic method for preparing nitrostyrene.

  • Materials: Benzaldehyde, nitromethane, methanol, sodium hydroxide.

  • Procedure:

    • In a 6-L wide-mouthed bottle packed in a freezing mixture, place 305 g (5 moles) of nitromethane, 530 g (5 moles) of benzaldehyde, and 1000 cc of methyl alcohol.

    • Prepare a solution of 210 g (5.25 moles) of sodium hydroxide in an equal volume of water and cool it.

    • With stirring, add the sodium hydroxide solution to the nitromethane mixture, keeping the temperature between 10-15 °C.

    • After the addition is complete, the resulting precipitate is worked up, which includes washing with water and purification by recrystallization from hot ethyl alcohol.[4]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of nitrostyrene.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Aromatic Aldehyde + Nitroalkane Solvent_Catalyst Add Solvent & Catalyst/Promoter Reactants->Solvent_Catalyst Reaction Reaction (Heating/Microwave/Ultrasound) Solvent_Catalyst->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Solvent_Removal Solvent Removal (Rotary Evaporation) Monitoring->Solvent_Removal Extraction Extraction Solvent_Removal->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Recrystallization/ Column Chromatography) Drying->Purification Final_Product Pure Nitrostyrene Purification->Final_Product

General workflow for nitrostyrene synthesis.

The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene (nitrostyrene).[2] The choice of catalyst, solvent, and energy source significantly impacts the reaction's efficiency and outcome. The provided diagram outlines the key steps from combining the reactants to obtaining the final pure product, which are common across the various synthetic methods discussed.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrophenols is critical due to their prevalence as industrial intermediates and environmental pollutants. This guide provides a comparative overview of common analytical methodologies for nitrophenol determination, supported by representative experimental data. It aims to assist laboratories in selecting the most appropriate method for their specific needs and in understanding the expected variability in results between different analytical approaches.

Nitrophenols, including isomers such as 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol, are subject to regulatory scrutiny due to their potential toxicity.[1] Consequently, robust and reliable analytical methods are essential for monitoring their presence in various matrices, from environmental water samples to pharmaceutical process streams. This guide synthesizes performance data for three widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Derivative Spectrophotometry.

Comparative Performance of Analytical Methods

The selection of an analytical method for nitrophenol analysis is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes typical performance characteristics for the determination of a representative nitrophenol, 4-nitrophenol, across different analytical platforms. These values are representative of what may be achieved in a proficient laboratory and are intended to serve as a baseline for comparison.

ParameterHPLC-UVGC-MS (after derivatization)Derivative Spectrophotometry
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.15 µg/mL0.3 - 1.5 µg/mL
Linear Dynamic Range 0.1 - 100 µg/mL0.01 - 50 µg/mL1.0 - 25.0 µg/mL[2]
Mean Recovery (%) 95 - 105%90 - 110%92 - 108%
Precision (RSD %) < 5%< 10%< 8%

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for understanding the nuances of each technique. Below are outlines of typical experimental protocols for the analysis of nitrophenols using the compared methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the separation and quantification of nitrophenol isomers in aqueous samples.

  • Sample Preparation: Water samples are filtered through a 0.45 µm membrane filter. For trace analysis, a solid-phase extraction (SPE) step may be required to pre-concentrate the analytes.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH 3-4).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for the target nitrophenols (e.g., 318 nm for 4-nitrophenol).

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for complex matrices, but often requires a derivatization step to improve the volatility of nitrophenols.

  • Sample Preparation and Derivatization:

    • Nitrophenols are extracted from the sample using a suitable solvent (e.g., dichloromethane) after acidification.

    • The extract is concentrated, and a derivatizing agent (e.g., BSTFA) is added to convert the polar phenolic group into a more volatile silyl ether.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 60°C, ramped up to 280-300°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Quantification: An internal standard is typically used to correct for variations in extraction efficiency and instrument response. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Derivative Spectrophotometry

This technique provides a cost-effective and rapid method for the simultaneous determination of nitrophenol isomers without prior separation, particularly in simpler matrices.[2]

  • Sample Preparation: Samples are clarified by centrifugation or filtration. pH adjustment may be necessary to ensure consistent spectral characteristics.

  • Spectrophotometric Measurement:

    • The absorption spectrum of the sample is recorded over a defined wavelength range (e.g., 200-500 nm).

    • The first or higher-order derivative of the spectrum is calculated. This process helps to resolve overlapping spectral bands from different isomers.

  • Quantification: The amplitude of a specific peak in the derivative spectrum, which is proportional to the concentration of the analyte, is measured. Calibration is performed using standards of the individual nitrophenol isomers.

Visualizing the Workflow and Logic

To further clarify the processes involved in inter-laboratory comparisons and method selection, the following diagrams are provided.

InterLab_Comparison_Workflow A Study Design & Protocol Development B Preparation & Distribution of Standardized Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis of Results (e.g., Z-scores) D->E F Performance Evaluation & Reporting E->F G Identification of Methodological Discrepancies F->G H Corrective Actions & Method Harmonization G->H

Workflow of a typical inter-laboratory comparison study.

Method_Selection_Logic Start Sample Received for Nitrophenol Analysis Q1 Complex Matrix? Start->Q1 Q2 Trace Level Concentrations? Q1->Q2 Yes Q3 Need for Isomer Separation? Q1->Q3 No Q2->Q3 No M1 GC-MS or HPLC-UV with SPE Q2->M1 Yes M2 Derivative Spectrophotometry Q3->M2 No M3 HPLC-UV or GC-MS Q3->M3 Yes End Method Selected M1->End M2->End M3->End

Decision logic for selecting an analytical method for nitrophenols.

Conclusion

The choice of an analytical method for nitrophenols has significant implications for data quality and comparability. While GC-MS generally offers the highest sensitivity and selectivity, HPLC-UV provides a robust and widely accessible alternative. Derivative spectrophotometry can be a practical choice for rapid screening of less complex samples. Participation in inter-laboratory comparison studies is a crucial element of a laboratory's quality assurance program, helping to ensure the reliability and accuracy of reported results. By understanding the performance characteristics and experimental protocols of different methods, researchers can make more informed decisions and contribute to the generation of high-quality, comparable data.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.